Iclepertin
Description
What is Iclepertin?
This compound, is a novel and selective inhibitor of the glycine transporter 1 (GlyT1) that is currently under development[“][“]. It is to enhance cognition and functional capacity in schizophrenia[“].
The GlyT1 inhibitor targets the brain biology linked with the cognitive symptoms associated with schizophrenia[“]. By inhibiting GlyT1, this compound enhances glutamatergic signaling by increasing synaptic levels of the N-methyl-D-aspartate receptor co-agonist, glycine[“].
Structure
2D Structure
Properties
IUPAC Name |
[5-methylsulfonyl-2-[(2R)-1,1,1-trifluoropropan-2-yl]oxyphenyl]-[(1R,5R)-1-[5-(trifluoromethyl)-1,2-oxazol-3-yl]-3-azabicyclo[3.1.0]hexan-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F6N2O5S/c1-10(19(21,22)23)32-14-4-3-12(34(2,30)31)5-13(14)17(29)28-8-11-7-18(11,9-28)15-6-16(33-27-15)20(24,25)26/h3-6,10-11H,7-9H2,1-2H3/t10-,11+,18+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHDQTVHHMSLEF-DDBGAENHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)OC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)N2CC3CC3(C2)C4=NOC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(F)(F)F)OC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)N2C[C@@H]3C[C@@]3(C2)C4=NOC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F6N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1421936-85-7 | |
| Record name | Iclepertin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421936857 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [5-Methanesulfonyl-2-((R)-2,2,2-trifluoro-1-methyl-ethoxy)-phenyl]-[(1R,5R)-1-(5-trifluoromethyl-isoxazol-3-yl)-3-aza-bicyclo[3.1.0] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Iclepertin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M43ZDU10DD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Iclepertin and NMDA Receptor Hypofunction: A Technical Guide to a GlyT1 Inhibitor Approach
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cognitive Impairment Associated with Schizophrenia (CIAS) remains a significant therapeutic challenge with no approved pharmacological treatments. One of the key pathophysiological theories implicated in CIAS is the hypofunction of the N-methyl-D-aspartate (NMDA) receptor. This technical guide provides an in-depth examination of iclepertin (BI 425809), a potent and selective glycine transporter 1 (GlyT1) inhibitor, developed to address this hypofunction. By increasing synaptic glycine levels, an obligatory co-agonist of the NMDA receptor, this compound was designed to enhance NMDA receptor signaling and thereby improve cognitive function. This document details the mechanism of action, summarizes preclinical and clinical data, outlines key experimental methodologies, and visualizes the core signaling pathways and experimental workflows. Despite promising Phase II results, the Phase III CONNEX program did not meet its primary endpoints, a critical outcome that will be discussed in the context of the broader challenges in developing CIAS therapeutics.
The NMDA Receptor Hypofunction Hypothesis in Schizophrenia
The glutamatergic system, and specifically the NMDA receptor, is crucial for synaptic plasticity, learning, and memory.[1][2] The NMDA receptor hypofunction hypothesis posits that a deficit in glutamatergic signaling contributes significantly to the cognitive deficits observed in schizophrenia.[3][4][5] The NMDA receptor is a unique ligand-gated ion channel that requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation.[2][6] This co-agonist requirement presents a strategic target for therapeutic intervention. Enhancing the availability of the co-agonist at the synaptic cleft is hypothesized to potentiate NMDA receptor function, thereby ameliorating cognitive deficits.[6][7]
This compound (BI 425809): Mechanism of Action
This compound is a novel, potent, and selective inhibitor of Glycine Transporter 1 (GlyT1).[4][8] GlyT1 is a presynaptic transporter responsible for the reuptake of glycine from the synaptic cleft, which terminates its action as an NMDA receptor co-agonist.[7][9] By inhibiting GlyT1, this compound increases the extracellular concentration of glycine, enhancing the probability of NMDA receptor activation in the presence of glutamate.[3][7] This targeted approach aims to restore normal NMDA receptor signaling, which is essential for processes like long-term potentiation (LTP) that underlie learning and memory.[2][6]
Quantitative Data Presentation
Preclinical Pharmacology
This compound has demonstrated high potency and selectivity for GlyT1 in preclinical models.
| Parameter | Species/Cell Line | Value | Reference |
| GlyT1 IC₅₀ | Rat Primary Cortical Neurons | 5.2 ± 1.2 nM | [6] |
| GlyT1 IC₅₀ | Human SK-N-MC Cells | 5.0 nM | [4][6] |
| Selectivity | GlyT2 and other off-targets | >10 µM | [6] |
Preclinical In Vivo Target Engagement
Oral administration of this compound led to a dose-dependent increase in glycine levels in the cerebrospinal fluid (CSF) of rats, confirming central target engagement.
| Dose (oral) | Mean Glycine Increase in CSF (vs. Vehicle) | P-value | Reference |
| 0.2 mg/kg | 30% | Not Significant | [6] |
| 0.6 mg/kg | 61% | < 0.05 | [6] |
| 2.0 mg/kg | 78% | < 0.01 | [6] |
Clinical (Phase I) Target Engagement in Healthy Volunteers
Multiple doses of this compound in healthy volunteers resulted in a dose-dependent increase in CSF glycine levels, translating the preclinical findings to humans.
| Dose (oral, multiple) | Mean Glycine Increase in CSF (from baseline) | Reference |
| 5 mg | 1% | [6] |
| 10 mg | ~50% | [6][9] |
| 50 mg | 123% | [6] |
Clinical Efficacy (Phase II & III)
The clinical development program for this compound showed promising signals in Phase II, which were not confirmed in the larger Phase III CONNEX program.
| Trial Phase | Dose | Primary Endpoint (MCCB Overall Composite T-score) | Outcome | Reference |
| Phase II | 2-25 mg | Change from baseline at 12 weeks | Non-flat dose-response curve suggesting cognitive improvement vs. placebo, particularly at 10 mg and 25 mg doses. | [4][10][11] |
| Phase III (CONNEX 1, 2, 3) | 10 mg | Change from baseline at 26 weeks | Primary and key secondary endpoints were not met. No statistically significant effects on cognition or functioning were observed versus placebo. | [12][13][14][15] |
Signaling Pathways
Enhancement of NMDA receptor function by this compound is hypothesized to activate downstream signaling cascades crucial for synaptic plasticity. Upon activation, the NMDA receptor allows an influx of Ca²⁺, which acts as a second messenger. This Ca²⁺ influx activates several kinases, including Calcium/calmodulin-dependent protein kinase II (CaMKII), which in turn can phosphorylate transcription factors like the cAMP response element-binding protein (CREB).[16][17] Phosphorylated CREB promotes the transcription of genes involved in synaptic growth and efficacy, such as Brain-Derived Neurotrophic Factor (BDNF).[16]
Experimental Protocols
In Vivo Microdialysis for Glycine Measurement in Rodents
This protocol provides a framework for assessing target engagement by measuring extracellular glycine levels in a specific brain region (e.g., prefrontal cortex or hippocampus) of a freely moving rat.
Objective: To quantify changes in extracellular glycine concentration following administration of a GlyT1 inhibitor.
Methodology:
-
Probe Implantation:
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe (e.g., 20 kDa molecular weight cutoff) through the guide cannula.[19]
-
Connect the probe's inlet to a syringe pump and its outlet to a collection vial.[20]
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1.0-2.0 µL/min).[20][21]
-
Allow for a stabilization period (e.g., 60-90 minutes) to achieve equilibrium.
-
-
Sample Collection & Dosing:
-
Collect baseline dialysate samples at regular intervals (e.g., every 20-30 minutes).[20]
-
Administer this compound or vehicle (e.g., via oral gavage).
-
Continue collecting post-dose dialysate samples for several hours.
-
-
Analysis:
-
Analyze the glycine concentration in the dialysate samples using High-Performance Liquid Chromatography (HPLC) with fluorescence detection after derivatization.
-
Calculate the percentage change from baseline for each post-dose sample.
-
Mismatch Negativity (MMN) in Clinical Trials
Mismatch Negativity is an event-related potential (ERP) component of the electroencephalogram (EEG) that serves as a translational biomarker for auditory sensory processing, which is impaired in schizophrenia.[22][23] NMDA receptor function is critical for generating the MMN response.[22]
Objective: To assess the effect of this compound on auditory sensory processing deficits in patients with schizophrenia.
Methodology:
-
Participant Setup:
-
Seat the participant in a comfortable, sound-attenuated room.
-
Apply an EEG cap with electrodes placed according to the 10-20 international system. Record from standard scalp locations (e.g., Fz, Cz, Pz).
-
Ensure electrode impedances are low (e.g., <5 kΩ).
-
-
Auditory Paradigm:
-
Present a sequence of auditory stimuli via headphones. The participant is typically instructed to ignore the sounds and focus on a silent visual task to ensure attention is not directed at the stimuli.[24]
-
The sequence consists of a "standard" tone presented frequently (e.g., 80-90% of trials) and a "deviant" tone presented infrequently (e.g., 10-20%).[24]
-
The deviant tone differs from the standard in a single physical property, such as frequency (e.g., 1000 Hz standard vs. 1200 Hz deviant) or duration (e.g., 50 ms standard vs. 100 ms deviant).[24]
-
-
Data Acquisition:
-
Record continuous EEG data, time-locked to the onset of each auditory stimulus.
-
Use a sampling rate sufficient to capture the ERP waveform (e.g., ≥500 Hz).
-
-
Data Analysis:
-
Filter and epoch the continuous EEG data.
-
Reject epochs containing artifacts (e.g., eye blinks, muscle activity).
-
Average the epochs for the standard and deviant tones separately.
-
Create a "difference wave" by subtracting the averaged ERP for the standard tone from the averaged ERP for the deviant tone.[23]
-
Measure the peak negative amplitude of this difference wave in a specific time window (typically 100-250 ms post-stimulus). This is the MMN.
-
Compare the MMN amplitude between the this compound and placebo groups at baseline and post-treatment.
-
Discussion and Conclusion
This compound represents a well-founded therapeutic strategy based on the NMDA receptor hypofunction hypothesis of schizophrenia. Preclinical and Phase I studies successfully demonstrated its intended mechanism of action: potent and selective GlyT1 inhibition leading to increased central glycine levels.[4][6] Furthermore, Phase II results provided initial evidence of a pro-cognitive effect in patients with CIAS.[8][25]
However, the failure of the large-scale Phase III CONNEX program to replicate these findings highlights the profound challenges in translating promising early-stage signals into definitive clinical efficacy for cognitive enhancement in schizophrenia.[12][13][14] Several factors could contribute to this outcome, including the heterogeneity of the patient population, the complex pathophysiology of CIAS that may extend beyond simple NMDA receptor hypofunction, and the potential for an inverted 'U' dose-response relationship where excessive NMDA receptor stimulation could be non-therapeutic.[4]
The data and methodologies presented in this guide underscore the rigorous scientific approach taken in the development of this compound. While the ultimate clinical outcome was disappointing, the program has provided valuable insights for the field.[12][14] Future research must continue to refine our understanding of the neurobiological underpinnings of CIAS to identify novel targets and develop more effective therapeutic strategies for this area of high unmet medical need.
References
- 1. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Efficacy and safety of the novel GlyT1 inhibitor BI 425809 in Alzheimer’s dementia: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CONNEX, a Phase III Randomized Trial Program Assessing Efficacy and Safety of this compound in Schizophrenia: Recruitment and Baseline Characteristics | BJPsych Open | Cambridge Core [cambridge.org]
- 4. Development of the novel GlyT1 inhibitor, this compound (BI 425809), for the treatment of cognitive impairment associated with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. Evaluation of Pharmacokinetics and Pharmacodynamics of BI 425809, a Novel GlyT1 Inhibitor: Translational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the Drug–Drug Interaction Potential of the GlyT1 Inhibitor this compound (BI 425809): A Physiologically Based Pharmacokinetic (PBPK) Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. Evaluation of the Efficacy of BI 425809 Pharmacotherapy in Patients with Schizophrenia Receiving Computerized Cognitive Training: Methodology for a Double-blind, Randomized, Parallel-group Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Phase III CONNEX programme assessing the efficacy and safety of this compound in patients with schizophrenia: Trial design and recruitment update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of this compound (BI 425809) in patients with schizophrenia: CONNEX, a Phase III randomised controlled trial programme - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pardon Our Interruption [boehringer-ingelheim.com]
- 13. Pardon Our Interruption [boehringer-ingelheim.com]
- 14. Phase III CONNEX Trial Results - Medthority [medthority.com]
- 15. Boehringer provides update on this compound Phase III program [globenewswire.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Video: Microdialysis of Excitatory Amino Acids During EEG Recordings in Freely Moving Rats [jove.com]
- 21. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. transpharmation.com [transpharmation.com]
- 23. Mismatch Negativity: Translating the Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Mismatch negativity and clinical trajectories in psychotic disorders: Five-year stability and predictive utility - PMC [pmc.ncbi.nlm.nih.gov]
- 25. tandfonline.com [tandfonline.com]
Iclepertin (BI 425809): A Technical Whitepaper on its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iclepertin (BI 425809) is an investigational small molecule that has been the subject of significant research due to its potential as a therapeutic agent for cognitive impairment associated with schizophrenia (CIAS). As a potent and selective inhibitor of the glycine transporter 1 (GlyT1), this compound modulates the glutamatergic system, a key pathway implicated in the pathophysiology of schizophrenia. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound. Detailed experimental methodologies for its synthesis and key assays are presented, alongside a visualization of its mechanism of action.
Chemical Structure and Identification
This compound is a complex molecule featuring a central phenyl ring substituted with a sulfonyl group and a trifluoroethoxy moiety, linked via an amide bond to a bicyclic amine which in turn is attached to a trifluoromethyl-substituted isoxazole ring.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | [5-methylsulfonyl-2-[(2R)-1,1,1-trifluoropropan-2-yl]oxyphenyl]-[(1R,5R)-1-[5-(trifluoromethyl)-1,2-oxazol-3-yl]-3-azabicyclo[3.1.0]hexan-3-yl]methanone[1] |
| SMILES | O=C(C1=C(C=CC(S(C)(=O)=O)=C1)O--INVALID-LINK--C(F)(F)F)N2C[C@]3(C4=NOC(C(F)(F)F)=C4)--INVALID-LINK--([H])C3 |
| Molecular Formula | C₂₀H₁₈F₆N₂O₅S[2][3] |
| Molecular Weight | 512.42 g/mol [2][3] |
| CAS Number | 1421936-85-7[2][3] |
Physicochemical Properties
This compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which is characterized by low aqueous solubility and high membrane permeability[4][5]. This profile suggests that the absorption of this compound is primarily limited by its dissolution rate.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Solubility | Soluble in DMSO and EtOH. Solubility in DMSO: 11.36 mg/mL (22.17 mM)[6] | [6] |
| Permeability | High | [4][5] |
| pKa | Not publicly available | |
| LogP | Not publicly available |
Pharmacological Properties and Mechanism of Action
This compound is a potent and selective inhibitor of the glycine transporter 1 (GlyT1)[7]. GlyT1 is responsible for the reuptake of glycine from the synaptic cleft. By inhibiting this transporter, this compound increases the synaptic concentration of glycine. Glycine acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a critical component of glutamatergic neurotransmission. Enhanced activation of NMDA receptors is hypothesized to improve synaptic plasticity and cognitive function, which are impaired in schizophrenia[3].
Table 3: Pharmacological Activity of this compound
| Parameter | Species/Cell Line | Value | Reference |
| IC₅₀ (GlyT1) | Rat primary neurons | 5.2 nM | |
| IC₅₀ (GlyT1) | Human SK-N-MC cells | 5.0 nM |
Signaling Pathway
The mechanism of action of this compound involves the modulation of the NMDA receptor signaling pathway through the inhibition of GlyT1.
Experimental Protocols
Synthesis of this compound
A robust and scalable synthesis for this compound has been developed. The process involves the coupling of two key building blocks: (R)-5-(methylsulfonyl)-2-((1,1,1-trifluoropropan-2-yl)oxy)benzoic acid and 3-((1R,5R)-3-azabicyclo[3.1.0]hexan-1-yl)-5-(trifluoromethyl)isoxazole[8]. The synthesis of the stable isotope-labeled this compound has also been described for use in bioanalytical studies[8][9]. A detailed, multi-step synthetic route is available in the scientific literature, outlining the reagents, conditions, and purification methods for producing this compound on a multi-kilogram scale.
GlyT1 Inhibition Assay (IC₅₀ Determination)
The inhibitory potency of this compound on GlyT1 was determined using a radioligand uptake assay in both rat primary cortical neurons and human SK-N-MC cells. A general protocol for such an assay is as follows:
-
Cell Culture: Rat primary cortical neurons or human SK-N-MC cells are cultured under standard conditions to form a confluent monolayer in multi-well plates.
-
Assay Buffer: Cells are washed and incubated in a physiological buffer.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of this compound for a specified period.
-
Radioligand Addition: [³H]-glycine is added to the wells to initiate the uptake reaction.
-
Uptake Termination: After a defined incubation time, the uptake of [³H]-glycine is terminated by rapidly washing the cells with ice-cold buffer.
-
Cell Lysis and Scintillation Counting: Cells are lysed, and the amount of incorporated radioactivity is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition of [³H]-glycine uptake at each this compound concentration is calculated relative to a vehicle control. The IC₅₀ value, the concentration of this compound that causes 50% inhibition of glycine uptake, is determined by fitting the data to a four-parameter logistic equation using non-linear regression analysis[10].
Clinical Trial Protocol (CONNEX Program)
The efficacy and safety of this compound for the treatment of CIAS were investigated in the Phase III CONNEX program, which consisted of three randomized, double-blind, placebo-controlled trials (CONNEX-1, CONNEX-2, and CONNEX-3)[11][12].
-
Patient Population: Adult patients (18-50 years old) with a diagnosis of schizophrenia, on stable antipsychotic treatment, and exhibiting cognitive impairment.
-
Study Design: Participants were randomized to receive either this compound (10 mg once daily) or a matching placebo, in addition to their standard antipsychotic medication, for a 26-week treatment period[12][13].
-
Primary Endpoint: The primary outcome measure was the change from baseline in the overall composite T-score of the Measurement and Treatment Research to Improve Cognition in Schizophrenia (MATRICS) Consensus Cognitive Battery (MCCB)[11].
-
Key Secondary Endpoints: These included changes in the Schizophrenia Cognition Rating Scale (SCoRS) total score and the Virtual Reality Functional Capacity Assessment Tool (VRFCAT) adjusted total time T-score[11].
-
Safety and Tolerability: Assessed through the monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.
Despite promising Phase II results, the Phase III CONNEX program did not meet its primary and key secondary endpoints, as this compound did not demonstrate a statistically significant improvement in cognition or functioning compared to placebo[3][12].
Conclusion
This compound is a well-characterized GlyT1 inhibitor with a clear mechanism of action on the glutamatergic system. Its chemical and pharmacological properties have been extensively studied, revealing it to be a potent and selective molecule. While preclinical and Phase II clinical data were promising for the treatment of cognitive impairment in schizophrenia, the large-scale Phase III CONNEX program did not demonstrate a significant therapeutic benefit. The data and methodologies presented in this whitepaper provide a valuable resource for researchers in the fields of neuroscience and drug development, contributing to the collective knowledge of GlyT1 inhibition and its potential therapeutic applications.
References
- 1. This compound | C20H18F6N2O5S | CID 155259577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Evaluation of the Drug–Drug Interaction Potential of the GlyT1 Inhibitor this compound (BI 425809): A Physiologically Based Pharmacokinetic (PBPK) Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Boehringer Ingelheim' this compound | SIRS 2024 [delveinsight.com]
- 8. Stable isotope synthesis of glycine transporter 1 inhibitor this compound (BI 425809) and its major metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carbon 14 synthesis of glycine transporter 1 inhibitor this compound (BI 425809) and its major metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of Pharmacokinetics and Pharmacodynamics of BI 425809, a Novel GlyT1 Inhibitor: Translational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Phase III CONNEX programme assessing the efficacy and safety of this compound in patients with schizophrenia: Trial design and recruitment update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pardon Our Interruption [boehringer-ingelheim.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
An In-depth Technical Guide on Iclepertin for Cognitive Impairment in Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iclepertin (also known as BI 425809) is an investigational, orally administered, potent, and selective small-molecule inhibitor of the glycine transporter 1 (GlyT1).[1][2] Developed by Boehringer Ingelheim, it was investigated as a potential first-in-class pharmacotherapy for treating cognitive impairment associated with schizophrenia (CIAS), a core domain of the illness that significantly impacts daily functioning and for which no approved treatments currently exist.[3][4][5]
The therapeutic rationale for this compound is based on the glutamate hypofunction hypothesis of schizophrenia.[3][6] By inhibiting GlyT1, this compound is designed to increase the synaptic concentration of glycine, an obligatory co-agonist at the N-methyl-D-aspartate (NMDA) receptor.[7][8] This action is intended to enhance NMDA receptor-mediated neurotransmission, potentially improving synaptic plasticity and ameliorating the cognitive deficits characteristic of schizophrenia.[6][9]
Despite a promising mechanism of action and positive Phase II trial results, the extensive Phase III clinical program (CONNEX) ultimately did not demonstrate a statistically significant effect of this compound on cognition or functioning compared to placebo.[10][11][12] This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, clinical trial data, and experimental protocols.
Mechanism of Action: GlyT1 Inhibition and NMDA Receptor Modulation
Schizophrenia is associated with abnormalities in glutamatergic pathways, particularly the hypofunction of the NMDA receptor.[6] The NMDA receptor requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation. GlyT1, located on glial cells and presynaptic neurons, regulates glycine levels in the synapse by re-uptaking it from the synaptic cleft.[8][13]
This compound selectively inhibits GlyT1, blocking this reuptake process.[7][8] The resulting increase in extracellular glycine is hypothesized to enhance the activation of NMDA receptors, thereby normalizing glutamatergic signaling. This enhanced signaling is believed to improve synaptic plasticity, which is crucial for learning and memory processes that are impaired in schizophrenia.[9][14]
Caption: this compound inhibits GlyT1 on astrocytes, increasing synaptic glycine levels to enhance NMDA receptor activation.
Clinical Development Program
This compound advanced through a comprehensive clinical development program, culminating in the large-scale Phase III CONNEX trials. While Phase I studies in healthy volunteers established safety and target engagement,[2][9] the key efficacy data emerged from the Phase II and Phase III studies in patients with schizophrenia.
Phase II Clinical Trial (NCT02832037)
A 12-week, randomized, double-blind, placebo-controlled Phase II study provided the initial proof-of-concept for this compound in treating CIAS. The trial demonstrated that this compound was generally well-tolerated and resulted in a statistically significant improvement in cognition.[3][5][15]
Experimental Protocol: Phase II (NCT02832037)
-
Objective: To evaluate the efficacy, safety, and tolerability of different doses of this compound compared to placebo in patients with CIAS.
-
Design: Randomized, double-blind, placebo-controlled, parallel-group trial.[16]
-
Patient Population: 509 adult patients with a diagnosis of schizophrenia who were clinically stable on their existing antipsychotic medication.[3][17]
-
Intervention: Patients were randomized to receive once-daily oral doses of this compound (2 mg, 5 mg, 10 mg, or 25 mg) or placebo for a duration of 12 weeks.[16]
-
Primary Endpoint: Change from baseline in the overall composite T-score of the Measurement and Treatment Research to Improve Cognition in Schizophrenia (MATRICS) Consensus Cognitive Battery (MCCB).[18]
-
Key Outcomes: The trial met its primary endpoint, with the 10 mg and 25 mg doses showing the largest separation from placebo and demonstrating cognitive improvement.[2][6][16] Adverse events were balanced across all treatment groups and placebo.[16]
Table 1: Summary of Key Phase II Efficacy Results
| Dose Group | N | Outcome Measure | Result |
|---|---|---|---|
| This compound 2 mg | ~85 | MCCB Composite Score | Statistically significant benefit vs. placebo in 5 of 6 dose-response models.[16] |
| This compound 5 mg | ~85 | MCCB Composite Score | Statistically significant benefit vs. placebo in 5 of 6 dose-response models.[16] |
| This compound 10 mg | ~85 | MCCB Composite Score | Showed the largest separation from placebo.[6][16] |
| This compound 25 mg | ~85 | MCCB Composite Score | Showed the largest separation from placebo.[6][16] |
| Placebo | ~168 | MCCB Composite Score | Comparator group.[16] |
Phase III CONNEX Program
Based on the promising Phase II results, Boehringer Ingelheim initiated the CONNEX program, one of the largest clinical trial programs for CIAS to date.[10][12] The program consisted of three replicate Phase III trials (CONNEX-1, CONNEX-2, CONNEX-3) and a long-term open-label extension study (CONNEX-X).[10][18]
Experimental Protocol: Phase III CONNEX Program
-
Objective: To confirm the efficacy, safety, and tolerability of this compound 10 mg once daily for improving cognition and functioning in adults with schizophrenia.[3][19]
-
Design: Three randomized, double-blind, placebo-controlled, parallel-group trials.[10][20]
-
Patient Population: A total of 1,840 patients across 41 countries were enrolled.[10][12] Key inclusion criteria included being 18-50 years old, clinically stable on 1-2 antipsychotic medications for at least 12 weeks, and having functional impairment.[11][19]
-
Intervention: Patients were randomized 1:1 to receive either oral this compound 10 mg or placebo once daily for 26 weeks, as an adjunct to their stable antipsychotic treatment.[10][20]
-
Primary Endpoint: Change from baseline in the MCCB overall composite T-score at week 26.[17][18]
-
Key Secondary Endpoints:
Caption: Workflow diagram for the Phase III CONNEX clinical trials.
Phase III Results
In January 2025, Boehringer Ingelheim announced that the CONNEX program did not meet its primary and key secondary endpoints.[4][10] Top-line results showed no statistically significant effects on cognition or functioning for patients treated with this compound compared to placebo after six months of treatment.[11][12][16] Following these results, the long-term extension trial, CONNEX-X, was discontinued.[10][20]
Table 2: Phase III CONNEX Program Top-Line Efficacy Results
| Endpoint | This compound 10 mg vs. Placebo | Statistical Significance |
|---|---|---|
| Primary: Change in MCCB Overall Composite Score | No statistically significant effect observed.[10][20] | Not Met[10] |
| Key Secondary: Change in SCoRS Total Score | No statistically significant effect observed.[10][20] | Not Met[10] |
| Key Secondary: Change in VRFCAT Score | No statistically significant effect observed on functioning.[10][11] | Not Met[10] |
Safety and Tolerability
Across the entire clinical development program, including the large-scale Phase III trials, this compound was consistently reported to be generally well-tolerated.[10][11] The safety profile remained consistent with previous studies, with no major or unexpected safety concerns identified.[4][16][20]
Conclusion and Future Directions
This compound represented a significant effort to address the high unmet need for a pharmacological treatment for cognitive impairment in schizophrenia. Its mechanism, targeting the glutamatergic system via GlyT1 inhibition, was strongly rooted in the neurobiology of the disease. While the Phase II study provided encouraging evidence of pro-cognitive effects, the definitive Phase III CONNEX program failed to confirm these findings.[10][12]
The discrepancy between the Phase II and Phase III results underscores the challenges in developing drugs for CIAS. Despite the disappointing outcome, Boehringer Ingelheim stated that the data from the CONNEX program, the largest of its kind, will be shared with the scientific community to aid in the understanding of CIAS and inform future research in this critical area.[10][20] The journey of this compound highlights the complexity of translating a promising mechanism into clinical efficacy for the cognitive symptoms of schizophrenia.
References
- 1. [PDF] Development of the novel GlyT1 inhibitor, this compound (BI 425809), for the treatment of cognitive impairment associated with schizophrenia | Semantic Scholar [semanticscholar.org]
- 2. Development of the novel GlyT1 inhibitor, this compound (BI 425809), for the treatment of cognitive impairment associated with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of this compound (BI 425809) in patients with schizophrenia: CONNEX, a Phase III randomised controlled trial programme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boehringer provides update on this compound Phase III program [globenewswire.com]
- 5. Pardon Our Interruption [boehringer-ingelheim.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. What is the therapeutic class of this compound? [synapse.patsnap.com]
- 9. drugs.com [drugs.com]
- 10. Pardon Our Interruption [boehringer-ingelheim.com]
- 11. psychiatrictimes.com [psychiatrictimes.com]
- 12. hcplive.com [hcplive.com]
- 13. Evaluation of the Drug–Drug Interaction Potential of the GlyT1 Inhibitor this compound (BI 425809): A Physiologically Based Pharmacokinetic (PBPK) Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Boehringer Ingelheim' this compound | SIRS 2024 [delveinsight.com]
- 15. Phase II trial results demonstrated improvement in cognition with BI 425809 in adult patients with schizophrenia [prnewswire.com]
- 16. pharmacytimes.com [pharmacytimes.com]
- 17. Efficacy and Safety of this compound (BI 425809) in Patients With Schizophrenia: CONNEX, A Phase III Randomized Controlled Trial Program | CNS Spectrums | Cambridge Core [cambridge.org]
- 18. firstwordpharma.com [firstwordpharma.com]
- 19. The Phase III CONNEX programme assessing the efficacy and safety of this compound in patients with schizophrenia: Trial design and recruitment update - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Phase III CONNEX Trial Results - Medthority [medthority.com]
Investigational Nootropics for Schizophrenia: A Technical Guide for Drug Development Professionals
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cognitive impairment is a core and debilitating feature of schizophrenia, representing a significant unmet medical need as current antipsychotic medications primarily address positive symptoms. This technical guide provides an in-depth overview of key investigational nootropics in clinical development for the treatment of cognitive impairment associated with schizophrenia (CIAS). We delve into the mechanisms of action, summarize quantitative clinical trial data, and provide detailed experimental protocols for prominent drug candidates. This guide is intended to serve as a resource for researchers, scientists, and drug development professionals navigating the complex landscape of cognitive enhancement in schizophrenia. We explore compounds targeting glutamatergic, cholinergic, and other novel pathways, including Glycine Transporter-1 (GlyT1) inhibitors, D-Amino Acid Oxidase (DAAO) inhibitors, muscarinic receptor agonists, and voltage-gated sodium channel modulators. While the path to an approved treatment for CIAS has been fraught with challenges, with several high-profile trial failures, the insights gained from these investigations are invaluable for shaping future research and development efforts.
Glutamatergic System Modulators
The glutamate hypothesis of schizophrenia posits that hypofunction of the N-methyl-D-aspartate (NMDA) receptor is a central element in the pathophysiology of the disorder, contributing significantly to cognitive deficits.[1][2][3] Consequently, a major focus of drug development has been on agents that can enhance NMDA receptor signaling.
Glycine Transporter-1 (GlyT1) Inhibitors
Mechanism of Action: GlyT1 is a presynaptic and glial transporter that regulates the concentration of the NMDA receptor co-agonist glycine in the synaptic cleft.[1] By inhibiting GlyT1, these agents increase synaptic glycine levels, thereby enhancing NMDA receptor function and potentially improving cognitive processes.[1]
Iclepertin is a potent and selective GlyT1 inhibitor that was under development by Boehringer Ingelheim. Despite promising Phase II results, the Phase III CONNEX program did not meet its primary endpoints.[4][5][6][7][8]
Signaling Pathway: GlyT1 Inhibition and NMDA Receptor Modulation
Caption: this compound inhibits GlyT1, increasing synaptic glycine and enhancing NMDA receptor function.
Experimental Protocol: CONNEX-1, -2, & -3 Trials (NCT04846868, NCT04846881, NCT04860830) [4][5][9][10][11]
-
Study Design: Three identical randomized, double-blind, placebo-controlled, parallel-group Phase III trials.
-
Participants: Approximately 586 patients per trial, aged 18-50 years, with a DSM-5 diagnosis of schizophrenia. Patients were required to be clinically stable on their current antipsychotic treatment (1-2 medications, excluding clozapine) for at least 12 weeks.[4][5][9]
-
Inclusion Criteria:
-
Exclusion Criteria:
-
Current DSM-5 diagnosis other than schizophrenia (e.g., bipolar disorder, schizoaffective disorder).
-
Cognitive impairment due to other neurological or developmental disorders.
-
Treatment with clozapine, stimulants, ketamine, or ECT within 6 months prior to randomization.[4][12]
-
History of moderate to severe substance use disorder (excluding caffeine and nicotine) within the last 12 months.[4]
-
-
Intervention:
-
This compound 10 mg administered orally once daily for 26 weeks.
-
Matching placebo administered orally once daily for 26 weeks.
-
-
Primary Endpoint: Change from baseline in the overall composite T-score of the Measurement and Treatment Research to Improve Cognition in Schizophrenia (MATRICS) Consensus Cognitive Battery (MCCB).[9][13]
-
Key Secondary Endpoints:
-
Statistical Analysis: The primary analysis was planned to compare the change from baseline in the MCCB overall composite score between the this compound and placebo groups.
Quantitative Data: this compound CONNEX Program
| Trial Program | Primary Endpoint | Result | p-value |
| CONNEX | Change in MCCB Overall Composite Score at 26 weeks | Not Met | Not Statistically Significant |
| CONNEX | Change in SCoRS Total Score at 26 weeks | Not Met | Not Statistically Significant |
Note: Specific numerical data from the CONNEX trials have not been fully published, but top-line results indicate a failure to meet primary and key secondary endpoints.[5][6][7][8]
D-Amino Acid Oxidase (DAAO) Inhibitors
Mechanism of Action: DAAO is an enzyme that metabolizes D-serine, another important co-agonist at the NMDA receptor. By inhibiting DAAO, these agents increase the levels of D-serine, which can then enhance NMDA receptor-mediated neurotransmission.
Luvadaxistat is a selective DAAO inhibitor that was investigated for both negative symptoms and cognitive impairment in schizophrenia. While it showed some pro-cognitive signals in the Phase II INTERACT study, a subsequent Phase II study (ERUDITE) failed to replicate these findings, leading to the discontinuation of its development for this indication.[14][15][16][17]
Experimental Workflow: Luvadaxistat INTERACT Trial
Caption: Workflow of the Phase II INTERACT trial for luvadaxistat.
Experimental Protocol: INTERACT Trial (NCT03382639) [8][9][18][19][20]
-
Study Design: A 12-week, randomized, double-blind, placebo-controlled, parallel-group Phase II study.
-
Participants: 256 adult patients with a DSM-5 diagnosis of schizophrenia and persistent negative symptoms.
-
Inclusion Criteria:
-
Diagnosis of schizophrenia for at least one year.
-
Receiving stable background antipsychotic therapy (excluding clozapine).[8]
-
-
Intervention:
-
Luvadaxistat 50 mg, 125 mg, or 500 mg once daily.
-
Placebo once daily.
-
-
Primary Endpoint: Change from baseline in the Positive and Negative Syndrome Scale (PANSS) Negative Symptom Factor Score (NSFS) at week 12.[9][18]
-
Secondary Cognitive Endpoints:
Quantitative Data: Luvadaxistat INTERACT Trial
| Treatment Group | Endpoint | Result vs. Placebo | p-value (one-sided) |
| Luvadaxistat 50 mg | PANSS NSFS (Primary) | No significant improvement | - |
| Luvadaxistat 50 mg | BACS Composite Score | Improvement | 0.031 |
| Luvadaxistat 50 mg | SCoRS Interviewer Total Score | Improvement | 0.011 |
Note: While showing a signal on cognitive endpoints, the primary endpoint for negative symptoms was not met. A subsequent Phase II trial (ERUDITE) failed to confirm the cognitive benefits.[9][16][18]
Cholinergic System Modulators
The cholinergic system, particularly muscarinic receptors, plays a crucial role in cognitive functions such as learning and memory.[21][22]
Muscarinic M1 and M4 Receptor Agonists
Mechanism of Action: Xanomeline is an agonist at M1 and M4 muscarinic acetylcholine receptors in the central nervous system.[23][24] Activation of these receptors is thought to modulate downstream dopamine release, offering a novel, non-dopamine-receptor-blocking mechanism for treating psychosis and potentially cognitive symptoms.[20][23] Trospium is a peripherally acting muscarinic antagonist that does not cross the blood-brain barrier and is co-formulated to mitigate the peripheral cholinergic side effects of xanomeline.[23]
KarXT has demonstrated efficacy in treating the positive and negative symptoms of schizophrenia in its Phase III EMERGENT program. While not a primary cognitive enhancer, post-hoc analyses of clinical trial data suggest potential benefits for cognitive impairment.[3]
Signaling Pathway: KarXT Central and Peripheral Action
Caption: KarXT's dual mechanism: central M1/M4 agonism and peripheral antagonism.
Experimental Protocol: EMERGENT-2 Trial (NCT04659161) [7][13][25][26][27]
-
Study Design: A 5-week, randomized, double-blind, placebo-controlled, flexible-dose Phase III inpatient trial.[7][25]
-
Participants: 252 adult patients (18-65 years) with a DSM-5 diagnosis of schizophrenia experiencing a recent worsening of psychosis warranting hospitalization.[7][25]
-
Inclusion Criteria:
-
Intervention:
-
Primary Endpoint: Change from baseline in PANSS total score at week 5.[26]
-
Key Secondary Endpoints:
-
Change from baseline in PANSS positive subscale, PANSS negative subscale, and PANSS Marder negative factor scores.[27]
-
Quantitative Data: Xanomeline-Trospium EMERGENT-2 Trial
| Endpoint | KarXT Change from Baseline (n=126) | Placebo Change from Baseline (n=125) | Difference (p-value) |
| PANSS Total Score (Primary) | -21.2 | -11.6 | -9.6 (p<0.0001) |
| PANSS Positive Subscale | -6.8 | -3.9 | -2.9 (p<0.0001) |
| PANSS Negative Subscale | -4.0 | -2.3 | -1.8 (p=0.0005) |
Data from the EMERGENT-2 trial demonstrated significant improvements in positive and negative symptoms. Cognitive outcomes were not primary endpoints but post-hoc analyses suggest potential benefits.[13][22][28]
Other Novel Mechanisms
Voltage-Gated Sodium Channel Modulators
Mechanism of Action: Evenamide is a voltage-gated sodium channel blocker that preferentially inhibits the aberrant release of glutamate associated with neuronal hyperexcitability, without affecting basal glutamate levels.[18][19][29][30] This mechanism is distinct from traditional antipsychotics and aims to restore glutamatergic homeostasis.
Evenamide is being developed as an add-on therapy for patients with schizophrenia who have an inadequate response to current antipsychotics. Positive results have been reported from a Phase II/III study.[31][32][33]
Experimental Protocol: Study 008A [6][23][32][34][35]
-
Study Design: A 4-week, randomized, double-blind, placebo-controlled Phase II/III international study.[23][34]
-
Participants: 291 patients with chronic schizophrenia with an inadequate response to a stable dose of a second-generation antipsychotic.[23]
-
Inclusion Criteria:
-
Diagnosis of schizophrenia (DSM-5).
-
Inadequate response to current antipsychotic treatment.
-
PANSS score of 70-85 and CGI-S of 4-6.[6]
-
-
Intervention:
-
Evenamide 30 mg twice daily as an add-on therapy.
-
Placebo twice daily as an add-on therapy.
-
-
Primary Endpoint: Change from baseline in PANSS Total Score at day 29.[23]
-
Key Secondary Endpoint: Change from baseline in CGI-S.[23]
Quantitative Data: Evenamide Study 008A
| Endpoint | Evenamide Change from Baseline | Placebo Change from Baseline | Difference (p-value) |
| PANSS Total Score (Primary) | -10.2 | -7.6 | -2.5 (p=0.006) |
| CGI-S | LS Mean Difference: 0.16 (p=0.037) |
Data from Study 008A indicate a statistically significant and clinically meaningful benefit of add-on evenamide in patients with an inadequate response to antipsychotics.[32][33]
5-HT2A/Sigma-2/α1A-Adrenergic Receptor Antagonists
Mechanism of Action: Roluperidone is an antagonist at multiple receptor types, including serotonin 5-HT2A, sigma-2, and α1A-adrenergic receptors.[2][36] This multi-modal mechanism is hypothesized to modulate downstream dopaminergic and glutamatergic pathways, with a potential to specifically target negative symptoms of schizophrenia.[36]
Roluperidone has been investigated as a monotherapy for the negative symptoms of schizophrenia. Clinical trial results have been mixed, with a Phase III trial narrowly missing its primary endpoint.[25][35][37]
Experimental Protocol: Phase 3 Trial (NCT03397134) [15][31][37][38][39]
-
Study Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[31]
-
Participants: 513 adult patients with a diagnosis of schizophrenia and moderate to severe negative symptoms.[37]
-
Inclusion Criteria:
-
PANSS negative subscore > 20.[31]
-
-
Intervention:
-
Roluperidone 32 mg/day or 64 mg/day.
-
Placebo.
-
-
Primary Endpoint: Change from baseline in the PANSS Marder Negative Symptoms Factor Score (NSFS).[31][37]
-
Key Secondary Endpoint: Change in the Personal and Social Performance (PSP) Scale Total Score.[31][37]
Quantitative Data: Roluperidone Phase 3 Trial
| Treatment Group | Endpoint | Result vs. Placebo | p-value |
| Roluperidone 64 mg | NSFS (Primary) | Marginally missed statistical significance | ≤0.064 |
| Roluperidone 64 mg | PSP Total Score | Statistically significant improvement | ≤0.021 |
The Phase III trial of roluperidone showed a signal of efficacy, particularly on the secondary endpoint of social functioning, but did not meet its primary endpoint for negative symptoms with statistical significance in the intent-to-treat analysis.[35][37]
Conclusion and Future Directions
The development of nootropics for schizophrenia remains a challenging yet critical area of research. The recent failures of large-scale Phase III trials, such as the CONNEX program for this compound, underscore the complexities of targeting cognitive impairment in this patient population. Similarly, the mixed results for luvadaxistat highlight the difficulties in translating promising Phase II signals into confirmatory evidence.
Despite these setbacks, the field continues to advance. The novel, non-dopaminergic mechanism of xanomeline-trospium, with its demonstrated efficacy on positive and negative symptoms and potential cognitive benefits, represents a significant step forward. Furthermore, the promising results for evenamide as an adjunctive therapy offer a new strategy for patients who do not adequately respond to existing treatments.
Future research should focus on refining patient selection through biomarkers, developing more sensitive and ecologically valid cognitive endpoints, and exploring combination therapies that may have synergistic effects on cognitive function. The detailed protocols and quantitative data summarized in this guide are intended to aid in the rational design of future clinical trials and to foster continued innovation in the pursuit of effective treatments for the cognitive deficits of schizophrenia.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Glutamate Neurocircuitry: Theoretical Underpinnings in Schizophrenia [frontiersin.org]
- 3. The glutamate hypothesis of schizophrenia: evidence from human brain tissue studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Clinical Trial of this compound Effect on Cognition and Functional Capacity in Schizophrenia (CONNEX-1) | Clinical Research Trial Listing [centerwatch.com]
- 6. Efficacy and safety of evenamide, a glutamate modulator, added to a second-generation antipsychotic in inadequately/poorly responding patients with chronic schizophrenia: Results from a randomized, double-blind, placebo-controlled, phase 3, international clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of the muscarinic receptor agonist KarXT (xanomeline-trospium) in schizophrenia (EMERGENT-2) in the USA: results from a randomised, double-blind, placebo-controlled, flexible-dose phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. The Phase III CONNEX programme assessing the efficacy and safety of this compound in patients with schizophrenia: Trial design and recruitment update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pardon Our Interruption [boehringer-ingelheim.com]
- 12. psychiatrictimes.com [psychiatrictimes.com]
- 13. io.nihr.ac.uk [io.nihr.ac.uk]
- 14. Luvadaxistat - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 15. go.drugbank.com [go.drugbank.com]
- 16. nrtimes.co.uk [nrtimes.co.uk]
- 17. mdpi.com [mdpi.com]
- 18. INTERACT: a randomized phase 2 study of the DAAO inhibitor luvadaxistat in adults with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Therapeutic potential of D-amino acid oxidase inhibitors for cognitive impairment associated with schizophrenia: learnings from luvadaxistat - PMC [pmc.ncbi.nlm.nih.gov]
- 21. M1 muscarinic receptors contribute to, whereas M4 receptors inhibit, dopamine D1 receptor-induced [3H]-cyclic AMP accumulation in rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The potential of muscarinic M1 and M4 receptor activators for the treatment of cognitive impairment associated with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Evenamide Phase II/III Study 008A Shows Promising Results in Schizophrenia [synapse.patsnap.com]
- 24. Contribution of both M1 and M4 receptors to muscarinic agonist-mediated attenuation of the cocaine discriminative stimulus in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. profiles.wustl.edu [profiles.wustl.edu]
- 26. ClinicalTrials.gov [clinicaltrials.gov]
- 27. researchgate.net [researchgate.net]
- 28. ClinicalTrials.gov [clinicaltrials.gov]
- 29. Efficacy and Safety of Xanomeline-Trospium Chloride in Schizophrenia: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Efficacy and Safety of this compound (BI 425809) in Patients With Schizophrenia: CONNEX, A Phase III Randomized Controlled Trial Program | CNS Spectrums | Cambridge Core [cambridge.org]
- 31. ClinicalTrials.gov [clinicaltrials.gov]
- 32. Newron commences trial of evenamide in schizophrenia patients [clinicaltrialsarena.com]
- 33. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 34. Newron Initiates First Potentially Pivotal Study With Evenamide in Patients With Schizophrenia [drug-dev.com]
- 35. Patient enrollment completed in study 008A of evenamide in patients suffering from schizophrenia - Medthority [medthority.com]
- 36. researchgate.net [researchgate.net]
- 37. Efficacy and Safety of Roluperidone for the Treatment of Negative Symptoms of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. psychiatrictimes.com [psychiatrictimes.com]
- 39. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Testing Iclepertin Efficacy in Animal Models
These application notes provide researchers, scientists, and drug development professionals with a guide to utilizing animal models for assessing the efficacy of Iclepertin (BI 425809), a selective glycine transporter-1 (GlyT1) inhibitor aimed at treating cognitive impairment associated with schizophrenia (CIAS).
Introduction to this compound and its Mechanism of Action
This compound is an investigational therapeutic agent that functions by inhibiting the GlyT1 transporter. This transporter is responsible for the reuptake of glycine from the synaptic cleft, particularly in glutamatergic synapses. By blocking GlyT1, this compound increases the extracellular concentration of glycine. Glycine acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, meaning its presence is necessary for the primary agonist, glutamate, to activate the receptor. Enhanced activation of NMDA receptors is hypothesized to improve synaptic plasticity and alleviate the cognitive deficits observed in schizophrenia.
The primary animal models used to test this compound's efficacy replicate the hypofunction of the NMDA receptor system, a key pathophysiological feature of schizophrenia. This is typically achieved by administering NMDA receptor antagonists like phencyclidine (PCP) or dizocilpine (MK-801) to rodents.
Key Preclinical Animal Models
The most common approach involves inducing a transient state of cognitive deficit in healthy rodents using non-competitive NMDA receptor antagonists.
-
Model: NMDA Receptor Antagonist-Induced Cognitive Deficit
-
Species: Mice (e.g., C57BL/6) or Rats (e.g., Sprague-Dawley, Wistar)
-
Inducing Agent: Dizocilpine (MK-801) or Phencyclidine (PCP)
-
Rationale: These agents block NMDA receptor function, transiently mimicking the cognitive impairments (e.g., deficits in memory and executive function) seen in schizophrenia. This provides a platform to test if procognitive compounds like this compound can reverse these deficits.
Experimental Protocols
Detailed methodologies for two widely used behavioral assays to assess cognitive domains affected in schizophrenia—recognition memory and working memory—are provided below.
Novel Object Recognition (NOR) Test
The NOR test assesses recognition memory, a form of episodic memory that is often impaired in schizophrenia. The test is based on the innate tendency of rodents to explore a novel object more than a familiar one.
Protocol:
-
Habituation Phase:
-
Place each animal in an empty, open-field arena (e.g., 40x40x40 cm) for 5-10 minutes per day for 2-3 days prior to testing. This reduces novelty-induced stress and exploratory behavior unrelated to the objects.
-
-
Familiarization/Training Phase (T1):
-
Place two identical objects (e.g., small glass bottles, metal cubes) in opposite, counterbalanced corners of the arena.
-
Allow the animal to freely explore the objects for a set period (e.g., 5-10 minutes).
-
Exploration is defined as the animal's nose being directed at the object at a distance of ≤ 2 cm.
-
Return the animal to its home cage after the session.
-
-
Inter-Trial Interval (ITI):
-
A retention interval, typically ranging from 1 to 24 hours, is imposed. Longer intervals test long-term memory. For NMDA antagonist models, a shorter ITI (e.g., 60 minutes) is common.
-
-
Test Phase (T2):
-
Return the animal to the same arena, where one of the familiar objects has been replaced by a novel object.
-
Administer the NMDA receptor antagonist (e.g., MK-801 at 0.1-0.2 mg/kg, intraperitoneally) 30 minutes before this phase to induce a cognitive deficit.
-
Administer this compound (e.g., 1-10 mg/kg, orally) 60 minutes before the test phase to assess its ability to rescue the deficit.
-
Record the time spent exploring the familiar (F) and novel (N) objects over a 5-minute session.
-
-
Data Analysis:
-
Calculate the Discrimination Index (DI) : DI = (Time exploring Novel - Time exploring Familiar) / (Total exploration time).
-
A DI significantly above zero indicates successful recognition memory. A DI near zero in the MK-801 group suggests a deficit, and a rescue by this compound would be indicated by a DI significantly higher than the MK-801 group.
-
T-Maze Spontaneous Alternation Task
This task assesses spatial working memory, a component of executive function. It relies on the natural tendency of rodents to alternate their choice of arms in a maze on successive trials.
Protocol:
-
Apparatus: A T-shaped maze with a start arm and two goal arms (left and right).
-
Procedure (Single Trial):
-
Place the animal in the start arm and allow it to choose one of the goal arms freely (e.g., the left arm). This is the "information" or "sample" run.
-
Once the animal enters a goal arm with all four paws, it is confined there for a few seconds.
-
Return the animal to its home cage for a short delay (e.g., 15-60 seconds).
-
Administer MK-801 (e.g., 0.1 mg/kg, IP) 30 minutes prior and this compound (e.g., 1-10 mg/kg, PO) 60 minutes prior to the task.
-
Place the animal back in the start arm for the "choice" run.
-
Record which arm the animal chooses. A correct choice, or "spontaneous alternation," is entering the previously unvisited arm (the right arm in this example).
-
-
Testing Session:
-
Conduct a series of discrete trials (e.g., 10-12 trials) for each animal.
-
The starting arm for the choice run should be varied to avoid stimulus-response learning.
-
-
Data Analysis:
-
Calculate the Percentage of Spontaneous Alternation: % Alternation = (Number of correct alternations / Total number of trials - 1) * 100.
-
Healthy animals typically show around 70-80% alternation. A score of 50% represents chance performance. The goal is to show that this compound can reverse the MK-801-induced reduction in alternation percentage.
-
Quantitative Data Presentation
The following tables summarize representative quantitative data from preclinical studies investigating the effects of GlyT1 inhibitors in rodent models of cognitive impairment.
Table 1: Effect of this compound on MK-801-Induced Deficit in Novel Object Recognition (NOR) Test
| Treatment Group | Dose (mg/kg) | N | Discrimination Index (DI) (Mean ± SEM) |
| Vehicle + Vehicle | - | 12 | 0.45 ± 0.05 |
| Vehicle + MK-801 | 0.15 | 12 | 0.03 ± 0.04 |
| This compound + MK-801 | 1 | 12 | 0.18 ± 0.06 |
| This compound + MK-801 | 3 | 12 | 0.35 ± 0.07# |
| This compound + MK-801 | 10 | 12 | 0.41 ± 0.05# |
| p < 0.05 compared to Vehicle + Vehicle group. #p < 0.05 compared to Vehicle + MK-801 group. | |||
| (Note: Data are representative and compiled for illustrative purposes based on typical findings for this compound class.) |
Table 2: Effect of this compound on MK-801-Induced Deficit in T-Maze Spontaneous Alternation
| Treatment Group | Dose (mg/kg) | N | % Spontaneous Alternation (Mean ± SEM) |
| Vehicle + Vehicle | - | 10 | 78.5 ± 3.1 |
| Vehicle + MK-801 | 0.1 | 10 | 52.3 ± 2.5 |
| This compound + MK-801 | 3 | 10 | 69.8 ± 3.4# |
| This compound + MK-801 | 10 | 10 | 74.1 ± 2.9# |
| p < 0.05 compared to Vehicle + Vehicle group. #p < 0.05 compared to Vehicle + MK-801 group. | |||
| (Note: Data are representative and compiled for illustrative purposes based on typical findings for this compound class.) |
Visualizations: Pathways and Workflows
Mechanism of Action Pathway
The following diagram illustrates the proposed signaling pathway through which this compound enhances NMDA receptor function.
Caption: this compound inhibits GlyT1, increasing synaptic glycine and enhancing NMDAR-mediated signaling.
General Experimental Workflow
The diagram below outlines the typical workflow for a preclinical study assessing this compound in a rodent model.
Caption: Standard workflow for in vivo testing of this compound in rodent cognitive models.
Application Notes and Protocols for Utilizing the MK-801 Model with Iclepertin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the non-competitive NMDA receptor antagonist, MK-801, to model cognitive deficits relevant to schizophrenia, and for evaluating the therapeutic potential of Iclepertin (BI 425809), a potent and selective glycine transporter-1 (GlyT1) inhibitor.
Introduction
Cognitive Impairment Associated with Schizophrenia (CIAS) is a core feature of the disorder that is poorly addressed by current antipsychotic medications.[1][2] The glutamate hypothesis of schizophrenia posits that hypofunction of the N-methyl-D-aspartate (NMDA) receptor plays a crucial role in the pathophysiology of CIAS.[3][4] The MK-801 model is a widely used preclinical paradigm that mimics this NMDA receptor hypofunction, inducing cognitive deficits in rodents that are analogous to those observed in schizophrenia.[5][6][7][8][9]
This compound is an investigational drug that inhibits GlyT1, leading to increased synaptic levels of glycine.[1][2] Glycine acts as a co-agonist at the NMDA receptor, and its increased availability is thought to enhance NMDA receptor function, thereby ameliorating cognitive deficits.[1][3][4] Preclinical studies have demonstrated that this compound can reverse cognitive deficits induced by MK-801 and has shown pro-cognitive effects in clinical trials.[2][3][4][10]
These notes provide detailed protocols for inducing cognitive deficits with MK-801 in rodents and for assessing the efficacy of this compound in reversing these deficits, with a focus on the attentional set-shifting task.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound and the MK-801 model.
Table 1: Drug Dosages and Administration in Preclinical Rodent Models
| Compound | Species | Dose Range | Route of Administration | Notes |
| MK-801 | Rat | 0.05 - 0.5 mg/kg | Subcutaneous (s.c.) or Intraperitoneal (i.p.) | Doses up to 0.1 mg/kg are reported to impair cognition without significant sensorimotor side effects.[5][7] Higher doses can be used for more severe deficit models.[6][11][12] |
| MK-801 | Mouse | 0.1 - 0.2 mg/kg | Intraperitoneal (i.p.) | Effective in inducing working memory deficits.[3][11] |
| This compound (BI 425809) | Rat | 0.2 - 1.8 mg/kg | Oral (p.o.) | Shown to improve social memory performance at all tested doses.[4][10] |
| This compound (BI 425809) | Mouse | Not specified in search results | Oral (p.o.) | Reversed MK-801-induced working memory deficits.[3] |
Table 2: Key Findings from Preclinical and Clinical Studies with this compound
| Study Type | Model/Population | This compound (BI 425809) Dose | Key Findings |
| Preclinical | MK-801-treated mice | Not specified | Reversed working memory deficits in the T-maze spontaneous alternation test.[3] |
| Preclinical | Naïve rats | 0.2, 0.6, 1.8 mg/kg (p.o.) | Improved social recognition memory performance.[3][10] |
| Preclinical | MK-801-treated rodents | Not specified | Reversed deficits in auditory sensory processing and cortical network function as measured by EEG.[3][4] |
| Clinical Phase II | Patients with schizophrenia | 10 mg and 25 mg | Improved cognition as assessed by neurocognitive testing.[4][13] |
| Clinical Phase I | Healthy volunteers | 5 - 50 mg | Safe and well-tolerated; demonstrated dose-dependent central target engagement.[4] |
Experimental Protocols
Protocol 1: Induction of Cognitive Deficits with MK-801
This protocol describes the sub-chronic administration of a low dose of MK-801 to adolescent rats to induce lasting cognitive deficits.
Materials:
-
Male adolescent rats (e.g., Sprague-Dawley or Wistar, postnatal day 28-30 at the start of treatment)
-
MK-801 (dizocilpine maleate)
-
Sterile saline solution (0.9% NaCl)
-
Standard laboratory animal housing and husbandry equipment
Procedure:
-
Acclimation: Acclimate the rats to the housing facility for at least one week prior to the start of the experiment.
-
Drug Preparation: Dissolve MK-801 in sterile saline to a final concentration of 0.1 mg/mL.
-
Dosing Regimen: Administer MK-801 at a dose of 0.1-0.2 mg/kg via intraperitoneal (i.p.) injection once daily for 14 consecutive days.[11][12] A control group should receive an equivalent volume of saline.
-
Washout Period: A washout period of at least 24 hours to 14 days should be allowed after the final injection before commencing behavioral testing to ensure that the acute effects of the drug have subsided and the lasting cognitive deficits are being assessed.[11][12]
Protocol 2: Attentional Set-Shifting Task (ASST) for Cognitive Flexibility Assessment
The ASST is a test of executive function that assesses cognitive flexibility, a domain often impaired in schizophrenia.[14][15][16]
Materials:
-
Testing apparatus: A box with a waiting area and two choice chambers.[15]
-
A pair of digging bowls for each discrimination phase.
-
Various digging media (e.g., sawdust, sand, shredded paper).
-
Various odors (e.g., mint, vanilla, applied to the digging media).
-
Food rewards (e.g., small pieces of cereal).
Procedure:
-
Food Restriction: Mildly food-restrict the rats to maintain their motivation to dig for the reward.[14]
-
Habituation and Training:
-
Habituate the rats to the testing apparatus.
-
Train the rats to dig in a bowl to retrieve a food reward.[17]
-
-
Testing Phases: The task consists of a series of discriminations where the rat must learn a rule to find the reward. The criterion for learning each phase is typically 6-8 consecutive correct trials.[14][17]
-
Simple Discrimination (SD): The rat learns to discriminate between two different digging media.
-
Compound Discrimination (CD): Irrelevant odor cues are added to the media. The rat must continue to use the media type to find the reward.
-
Intra-dimensional Shift (IDS): New digging media and new odors are introduced, but the relevant dimension remains the media type.
-
Extra-dimensional Shift (EDS): This is the key phase for assessing cognitive flexibility. The previously irrelevant dimension (odor) now becomes the relevant cue for finding the reward.[14][18] An increase in the number of trials to reach criterion in this phase indicates cognitive inflexibility.[17]
-
Reversal Learning: The specific rewarded cue within a dimension is switched (e.g., if medium A was rewarded, now medium B is).[14]
-
-
This compound Administration: this compound should be administered orally at the desired dose (e.g., 0.2-1.8 mg/kg in rats) at a specified time before the behavioral testing session (e.g., 60 minutes).
Visualizations
Signaling Pathway of this compound's Action
Caption: Mechanism of action of this compound at the glutamatergic synapse.
Experimental Workflow
Caption: Experimental workflow for the MK-801 model and this compound evaluation.
Logical Flow of the Attentional Set-Shifting Task
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Boehringer Ingelheim' this compound | SIRS 2024 [delveinsight.com]
- 3. Effects of the Glycine Transporter-1 Inhibitor this compound (BI 425809) on Sensory Processing, Neural Network Function, and Cognition in Animal Models Related to Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of the novel GlyT1 inhibitor, this compound (BI 425809), for the treatment of cognitive impairment associated with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Chronic MK-801 Application in Adolescence and Early Adulthood: A Spatial Working Memory Deficit in Adult Long-Evans Rats But No Changes in the Hippocampal NMDA Receptor Subunits [frontiersin.org]
- 7. Effects of the cognition impairer MK-801 on learning and memory in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chronic MK-801 Application in Adolescence and Early Adulthood: A Spatial Working Memory Deficit in Adult Long-Evans Rats But No Changes in the Hippocampal NMDA Receptor Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effects and mechanism of environmental enrichment on MK-801 induced cognitive impairment in rodents with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Persisting cognitive deficits induced by low-dose, subchronic treatment with MK-801 in adolescent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. b-neuro.com [b-neuro.com]
- 15. researchgate.net [researchgate.net]
- 16. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 17. m.youtube.com [m.youtube.com]
- 18. The Attentional Set Shifting Task: A Measure of Cognitive Flexibility in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro GlyT1 Inhibitor Activity Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for various in vitro assays designed to identify and characterize inhibitors of the glycine transporter 1 (GlyT1). The selection of an appropriate assay depends on the specific research question, desired throughput, and available resources.
Introduction to GlyT1 and its Inhibition
The glycine transporter 1 (GlyT1) is a key protein in the central nervous system responsible for the reuptake of glycine from the synaptic cleft.[1][2][3] Glycine acts as an inhibitory neurotransmitter and also as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a critical component of excitatory neurotransmission.[1][2][3][4] By regulating extracellular glycine levels, GlyT1 modulates NMDA receptor activity.[2][3][4] Inhibition of GlyT1 leads to increased synaptic glycine concentrations, thereby enhancing NMDA receptor function.[4] This mechanism has been a major focus for the development of therapeutics for neurological and psychiatric disorders, particularly schizophrenia, where NMDA receptor hypofunction is implicated.[1][4][5][6]
A variety of in vitro assays have been developed to screen for and characterize GlyT1 inhibitors. These range from traditional radiolabeled substrate uptake assays to high-throughput fluorescence-based and mass spectrometry-based methods. Electrophysiological and radioligand binding assays are also crucial for detailed mechanistic studies.
Key In Vitro Assays for GlyT1 Inhibitor Activity
Several distinct methodologies are employed to assess the activity of GlyT1 inhibitors in vitro. The primary assay types include:
-
Radiolabeled Glycine Uptake Assays: The conventional method for measuring GlyT1 function, directly quantifying the transport of radiolabeled glycine into cells expressing the transporter.[1][7][8]
-
Mass Spectrometry (MS) Binding Assays: A modern, non-radioactive alternative that measures the displacement of a non-labeled reporter ligand from GlyT1 by mass spectrometry.[9][10][11]
-
Fluorescence-Based Assays: High-throughput methods that utilize membrane potential-sensitive dyes to detect changes in ion flux associated with the electrogenic activity of GlyT1.[1]
-
Electrophysiological Assays: Highly detailed methods that directly measure the currents generated by GlyT1 activity, providing insights into the mechanism of inhibition.[2][12]
-
Radioligand Binding Assays: The gold standard for determining the affinity and binding kinetics of inhibitors to the GlyT1 protein.[2][12][13]
The following sections provide detailed protocols and data for these key experimental approaches.
Quantitative Data Summary
The following table summarizes the inhibitory activities (IC50 or Ki) of commonly used reference GlyT1 inhibitors across different assay platforms. This allows for a comparative understanding of their potencies.
| Compound | Assay Type | Cell Line / System | Reported Value | Reference |
| ALX 5407 | [3H]Glycine Uptake | CHO cells expressing hGlyT1b | pIC50 = 7.4 | [1] |
| Org 24598 | [3H]Glycine Uptake | CHO cells expressing hGlyT1b | pIC50 = 7.8 | [1] |
| Org24598 | MS Binding Assay | Membranes from CHO-K1/hGlyT1a | Kd = 16.8 ± 2.2 nM | [10] |
| Sarcosine | [3H]Glycine Uptake | Rat brain aggregates | Control Inhibitor | [5] |
| SSR504734 | Electrophysiology | Xenopus laevis oocytes | Reversible, competitive | [2][12] |
| NFPS | Electrophysiology | Xenopus laevis oocytes | Apparently irreversible, noncompetitive | [2][12] |
| (R)-NPTS | Radioligand Binding | Membranes with GlyT1 | Competitive with sarcosine-based inhibitors | [2][12] |
| N-methyl-SSR504734 | Radioligand Binding | Membranes with GlyT1 | Competitive with glycine and SSR504734 | [2][12] |
Signaling Pathway and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams are provided.
Caption: GlyT1's role in modulating NMDA receptor signaling.
Caption: Workflow for a radiolabeled glycine uptake assay.
Caption: Workflow for a mass spectrometry-based binding assay.
Detailed Experimental Protocols
Protocol 1: Radiolabeled Glycine Uptake Assay
This protocol is adapted from high-throughput screening methodologies and is suitable for determining the IC50 values of test compounds.[7][8]
1. Materials and Reagents:
-
CHO-K1 cells stably expressing human GlyT1a (CHO-K1/hGlyT1a).[7]
-
Cryopreservation medium.
-
Assay buffer (e.g., HEPES-buffered saline, pH 7.4).
-
[³H]Glycine (specific activity ~15-20 Ci/mmol).
-
Unlabeled glycine.
-
Reference inhibitors (e.g., Sarcosine, ALX 5407).
-
Test compounds dissolved in DMSO.
-
Cell lysis buffer.
-
Scintillation cocktail.
-
Microplate scintillation counter.
2. Cell Preparation:
-
Culture CHO-K1/hGlyT1a cells under standard conditions.
-
For high-throughput applications, prepare cryopreserved, assay-ready cells.[7]
-
On the day of the assay, thaw cryopreserved cells and resuspend in assay buffer.
-
Seed the cells into the microplate at an appropriate density and allow them to attach.
3. Assay Procedure:
-
Prepare serial dilutions of test compounds and reference inhibitors in assay buffer. The final DMSO concentration should be kept low (e.g., <1%).
-
Add the compound dilutions to the wells containing the cells and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature or 37°C.
-
Prepare the [³H]Glycine working solution in assay buffer at a concentration close to its Km value for GlyT1.
-
Initiate the uptake reaction by adding the [³H]Glycine solution to each well.
-
Incubate the plate for a specific time (e.g., 15 minutes) at 37°C.[5] This incubation time should be within the linear range of glycine uptake.[7]
-
To determine non-specific uptake, include control wells with a high concentration of unlabeled glycine (e.g., 10 mM).[5]
-
Terminate the uptake by rapidly washing the cells multiple times with ice-cold assay buffer to remove the unbound radioligand.
-
Lyse the cells by adding lysis buffer to each well.
-
Add scintillation cocktail to each well.
-
Seal the plate and count the radioactivity in a microplate scintillation counter.
4. Data Analysis:
-
Subtract the non-specific uptake (counts in the presence of excess unlabeled glycine) from all other measurements to obtain specific uptake.
-
Calculate the percent inhibition for each concentration of the test compound relative to the control wells (vehicle only).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Mass Spectrometry (MS) Binding Assay
This protocol describes a competitive binding assay using a non-labeled reporter ligand and quantification by LC-MS/MS.[9][10]
1. Materials and Reagents:
-
Membrane preparations from cells overexpressing GlyT1 (e.g., CHO-K1/hGlyT1a).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Non-labeled reporter ligand (e.g., Org24598).[10]
-
Test compounds and reference inhibitors.
-
Filtration apparatus (e.g., 96-well filter plates with GF/B filters).
-
LC-MS/MS system.
2. Assay Procedure:
-
Prepare serial dilutions of test compounds and a fixed concentration of the reporter ligand in assay buffer.
-
In a 96-well plate, add the membrane preparation, the test compound dilutions, and the reporter ligand.
-
Incubate the mixture to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Rapidly filter the incubation mixture through the pre-wetted filter plate to separate the membrane-bound ligand from the free ligand.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound ligand.
-
Elute the bound ligand from the filters using an appropriate solvent (e.g., methanol/water with formic acid).
-
Analyze the eluate using a validated LC-MS/MS method to quantify the amount of bound reporter ligand.
3. Data Analysis:
-
Determine the amount of reporter ligand bound at each concentration of the test compound.
-
Calculate the percent displacement of the reporter ligand by the test compound.
-
Plot the percent displacement against the logarithm of the test compound concentration and fit the data to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, requiring the Kd of the reporter ligand which is determined in separate saturation binding experiments.[10]
Protocol 3: Fluorescence-Based Membrane Potential Assay
This protocol utilizes a membrane potential-sensitive dye to measure GlyT1 activity in a high-throughput format.[1]
1. Materials and Reagents:
-
Cells stably expressing GlyT1 (e.g., CHO or HEK cells).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Membrane potential-sensitive dye kit (e.g., FLIPR Membrane Potential Blue Dye).
-
Glycine solution.
-
Test compounds and reference inhibitors.
-
Black-walled, clear-bottom 96- or 384-well microplates.
-
Fluorescence microplate reader with kinetic reading and liquid handling capabilities (e.g., FLIPR or FlexStation).
2. Assay Procedure:
-
Seed the GlyT1-expressing cells into the microplates and grow to confluence.
-
On the day of the assay, remove the culture medium and load the cells with the membrane potential dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Place the cell plate into the fluorescence plate reader.
-
Add the test compounds to the wells and incubate for a short period.
-
Initiate the transport reaction by adding a solution of glycine to the wells. The influx of Na+ coupled with glycine transport will cause a change in membrane potential, which is detected as a change in fluorescence.
-
Monitor the fluorescence signal kinetically over time.
3. Data Analysis:
-
The rate of change in fluorescence or the peak fluorescence response is proportional to GlyT1 activity.
-
Calculate the percent inhibition of the glycine-induced fluorescence signal for each concentration of the test compound.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the curve.
-
Pharmacological data obtained with this method has shown good correlation with conventional [3H]-glycine uptake assays.[1]
Protocol 4: Electrophysiological Assay in Xenopus laevis Oocytes
This protocol provides a detailed functional characterization of inhibitor interactions with GlyT1.[2][12]
1. Materials and Reagents:
-
Xenopus laevis oocytes.
-
cRNA encoding human GlyT1.
-
Oocyte injection setup.
-
Two-electrode voltage-clamp setup.
-
Recording solution (e.g., ND96).
-
Glycine and test compounds.
2. Assay Procedure:
-
Surgically harvest oocytes from female Xenopus laevis.
-
Inject the oocytes with GlyT1 cRNA and incubate for 2-5 days to allow for protein expression.
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Clamp the oocyte membrane potential at a holding potential (e.g., -50 mV).
-
Apply glycine to the oocyte to elicit a current mediated by GlyT1.
-
To test for inhibition, co-apply the test compound with glycine or pre-apply the inhibitor before glycine application.
-
To distinguish between competitive and non-competitive inhibition, measure the effect of the inhibitor on glycine dose-response curves. A competitive inhibitor will increase the EC50 for glycine without affecting the maximum current, while a non-competitive inhibitor will reduce the maximum current without changing the EC50.[2][12]
-
To assess reversibility, wash out the inhibitor and observe the recovery of the glycine-induced current.
3. Data Analysis:
-
Measure the amplitude of the glycine-induced currents in the absence and presence of the inhibitor.
-
Calculate the percent inhibition.
-
Construct dose-response curves for the inhibitor to determine its IC50.
-
Analyze the shifts in the glycine dose-response curve to determine the mode of inhibition.
References
- 1. Development of a Novel High-Throughput Assay for the Investigatio...: Ingenta Connect [ingentaconnect.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Glycine transporter type-1 and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design of potent GlyT1 inhibitors: in vitro and in vivo profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. researchgate.net [researchgate.net]
- 7. Successful identification of glycine transporter inhibitors using an adaptation of a functional cell-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MS binding assays for GlyT1 based on Org24598 as nonlabelled reporter ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibitors of GlyT1 affect glycine transport via discrete binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Studies of Iclepertin in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) evaluation of Iclepertin (also known as BI 425809) in rat models. The provided data and protocols are intended to guide researchers in designing and interpreting studies related to this novel glycine transporter 1 (GlyT1) inhibitor.
Introduction
This compound is a potent and selective inhibitor of GlyT1, a key regulator of glycine concentrations in the synaptic cleft.[1][2][3] By inhibiting GlyT1, this compound increases synaptic glycine levels, thereby enhancing the function of N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity, learning, and memory.[1][4] This mechanism of action makes this compound a promising therapeutic candidate for treating cognitive impairment associated with schizophrenia (CIAS).[3][5] The following sections detail the pharmacokinetic profile and pharmacodynamic activity of this compound in rats, along with detailed experimental protocols.
Pharmacokinetic Profile of this compound in Rats
A study in rats characterized the plasma concentration profile of this compound following a single oral administration. The key pharmacokinetic parameters are summarized in the table below.
Table 1: Pharmacokinetic Parameters of this compound in Rats following a Single Oral Dose
| Parameter | Value | Units |
| Dose | 2.5 | mg/kg |
| Cmax | 1010 | nM |
| Tmax | 1.67 | hours |
| AUC(0-inf) | 21,400 | nM*h |
| CSF/Plasma Ratio | ~2 | % |
| Data from Rosenbrock et al., 2022.[5] |
Pharmacodynamic Activity of this compound in Rats
The pharmacodynamic effects of this compound in rats have been evaluated in behavioral and electrophysiological models relevant to cognitive function.
Social Recognition Memory
This compound has been shown to enhance social recognition memory in rats, a measure of short-term episodic memory. The table below summarizes the effective dose range.
Table 2: Effective Doses of this compound in the Rat Social Recognition Test
| Dose (oral) | Outcome |
| 0.2 mg/kg | Improved social recognition memory |
| 0.6 mg/kg | Improved social recognition memory |
| 1.8 mg/kg | Improved social recognition memory |
| Data from Rosenbrock et al., 2022.[6] |
Reversal of MK-801-Induced Deficits
This compound has demonstrated efficacy in reversing cognitive and neural network deficits induced by the NMDA receptor antagonist MK-801. This model mimics the NMDA receptor hypofunction implicated in schizophrenia.
Table 3: Effects of this compound on MK-801-Induced Deficits in Rats
| Model | Measured Parameter | Effect of this compound |
| Auditory Event-Related Potentials (AERPs) | N1 Amplitude and Gating | Reversal of MK-801-induced deficits |
| Auditory Steady-State Response (ASSR) | 40 Hz Power and Intertrial Coherence | Reversal of MK-801-induced deficits |
| Basal Gamma Power | Increased power due to MK-801 | Attenuation of the increase |
| Data from Rosenbrock et al., 2022.[5] |
Target Engagement: Cerebrospinal Fluid (CSF) Glycine Levels
Central target engagement of this compound was confirmed by measuring glycine levels in the CSF of rats following oral administration.
Table 4: Dose-Dependent Effect of this compound on CSF Glycine Levels in Rats
| Dose (oral) | % Increase in CSF Glycine (relative to vehicle) |
| 0.2 mg/kg | ~30% (not significant) |
| 2 mg/kg | ~78% (P < 0.01) |
| Data from Rosenbrock et al., 2018.[7] |
Signaling Pathway of this compound
The mechanism of action of this compound is centered on the modulation of glutamatergic neurotransmission through the inhibition of GlyT1.
Experimental Protocols
The following are detailed protocols for conducting pharmacokinetic and pharmacodynamic studies of this compound in rats, based on published research.
Pharmacokinetic Study Protocol
This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in rats.
Materials:
-
Male Wistar rats (or other appropriate strain)
-
This compound
-
Appropriate vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Gavage needles
-
Blood collection tubes (e.g., with anticoagulant)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Acclimatization: House rats under standard laboratory conditions (12-h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week before the experiment.
-
Dosing: Fast rats overnight before dosing. Administer this compound orally via gavage at the desired dose (e.g., 2.5 mg/kg).
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) at predetermined time points (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, 8, and 24 hours post-dose) from the tail vein into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 3000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use appropriate software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC.
Social Recognition Test Protocol
This protocol describes a method for evaluating the effect of this compound on short-term memory in rats.
Materials:
-
Adult male rats
-
Juvenile male rats (stimulus animals)
-
Test arena (e.g., a clean cage with bedding)
-
This compound and vehicle
-
Video recording and analysis software
Procedure:
-
Habituation: Individually habituate adult rats to the test arena for 30 minutes one day before the test.
-
Dosing: On the test day, administer this compound or vehicle orally to the adult rats 60 minutes before the first trial (T1).
-
Trial 1 (Familiarization): Place a juvenile rat (Juvenile 1) into the adult rat's home cage for a 5-minute interaction period. Record the amount of time the adult rat spends actively investigating (e.g., sniffing) the juvenile.
-
Inter-Trial Interval (ITI): Remove the juvenile rat and return the adult rat to its home cage for a 60-minute ITI.
-
Trial 2 (Recognition Test): After the ITI, place the familiar juvenile (Juvenile 1) and a novel juvenile rat (Juvenile 2) into the test arena with the adult rat for a 5-minute period. Record the time the adult rat spends investigating each juvenile.
-
Data Analysis: Calculate a recognition index: (Time investigating novel juvenile - Time investigating familiar juvenile) / (Total investigation time). A positive index indicates successful recognition memory. Compare the recognition indices between the this compound-treated and vehicle-treated groups.
MK-801-Induced EEG Deficit Model Protocol
This protocol details the procedure for assessing the ability of this compound to reverse MK-801-induced electrophysiological deficits.
Materials:
-
Rats with surgically implanted EEG electrodes
-
EEG recording system and software
-
Auditory stimulation equipment
-
This compound and vehicle
-
MK-801
Procedure:
-
Surgical Preparation: Surgically implant epidural electrodes over the frontal cortex of the rats under anesthesia. Allow for at least one week of recovery.
-
Baseline Recording: Record baseline EEG activity, including auditory event-related potentials (AERPs) and auditory steady-state responses (ASSRs) in response to auditory stimuli.
-
Dosing: Administer this compound or vehicle orally. After a predetermined time (e.g., 60 minutes), administer MK-801 subcutaneously (e.g., 0.1 mg/kg).
-
Post-Dose Recording: Following MK-801 administration, record EEG activity and the responses to auditory stimuli to measure changes in AERPs and ASSRs.
-
Data Analysis: Analyze the EEG data to quantify parameters such as N1 amplitude and gating, 40 Hz ASSR power, and basal gamma power. Compare the effects of this compound versus vehicle on the MK-801-induced changes in these parameters.
References
- 1. Social recognition assay in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Standardized Social Preference Protocol for Measuring Social Deficits in Mouse Models of Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of the novel GlyT1 inhibitor, this compound (BI 425809), for the treatment of cognitive impairment associated with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Pharmacokinetics and Pharmacodynamics of BI 425809, a Novel GlyT1 Inhibitor: Translational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Glycine Levels in Cerebrospinal Fluid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative measurement of glycine in cerebrospinal fluid (CSF). Glycine, a key amino acid neurotransmitter in the central nervous system (CNS), is a critical biomarker for diagnosing and monitoring certain neurological disorders, such as glycine encephalopathy (non-ketotic hyperglycinemia), and for evaluating the pharmacodynamic effects of drugs targeting glycine transporters.[1][2] This guide covers several analytical techniques, offering detailed methodologies and comparative data to assist researchers in selecting the most appropriate method for their specific needs.
Introduction to Glycine Measurement in CSF
Accurate and reliable quantification of glycine in CSF is essential for both clinical diagnostics and neuroscience research.[3] Abnormally high levels of glycine in the brain and CSF can lead to serious medical conditions, including encephalopathy.[1] Therefore, precise measurement techniques are crucial. The choice of analytical method often depends on the required sensitivity, specificity, sample throughput, and available instrumentation. This document outlines the principles and protocols for the most commonly employed techniques.
Comparative Summary of Analytical Techniques
The following table summarizes the key quantitative parameters of different methods used for glycine measurement in CSF, providing a basis for easy comparison.
| Technique | Lower Limit of Quantitation (LLOQ) / Detection Limit | Linearity Range | Key Advantages | Key Disadvantages |
| LC-MS/MS | 0.1 µM (100 nM)[2] | 0.1 µM - 100 µM[2] | High sensitivity and specificity, high throughput, no derivatization required for some methods.[2][4] | High instrument cost, potential for matrix effects.[5][6] |
| GC-MS | 0.14 µmol/L[7][8] | Not explicitly stated, but validated for CSF concentrations. | High sensitivity and specificity. | Requires derivatization, longer sample preparation time.[7][8] |
| HPLC-FD | Picomole levels[9] | Not explicitly stated, but suitable for physiological concentrations. | Good sensitivity, lower instrument cost than MS. | Requires derivatization, potential for interference.[2][10] |
| Capillary Electrophoresis (CE)-LIF | 0.29 nM - 100 nM (for various amino acids)[11] | Not explicitly stated, but suitable for CSF concentrations. | High separation efficiency, small sample volume required.[11][12] | Requires derivatization, can be less robust than HPLC. |
| NMR Spectroscopy | Higher than MS-based methods | Not explicitly stated, but can quantify a range of metabolites. | Non-destructive, provides structural information, minimal sample preparation.[13][14] | Lower sensitivity compared to other methods.[13] |
Reference Ranges for Glycine in Cerebrospinal Fluid
The following table provides typical reference ranges for glycine concentrations in human CSF. It is important to note that these values can vary with age.[15]
| Population | Glycine Concentration Range (µmol/L) | Source |
| All Ages | < 11 | [16] |
| Adults | 3.2 – 16.3 | [1] |
| Infants | 3 - 19 | [3] |
| Age > 1 year | < 12 | [15] |
| Adults | 5.8 ± 0.3 | [17] |
| Neonates | 0.083 ± 0.032 mg/dL | [17] |
| Age-dependent ranges | 2.3 - 72.7 | [18] |
Experimental Protocols
This section provides detailed methodologies for the key techniques used to measure glycine in CSF.
Protocol 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for quantifying glycine in CSF and is often considered the gold standard.[4][6] This protocol is based on a method that does not require a derivatization step.[2]
1. Sample Preparation:
-
Thaw frozen CSF samples on ice.
-
To 50 µL of CSF sample, add 100 µL of an internal standard solution (e.g., ¹³C₂,¹⁵N-glycine in artificial CSF).[5][6]
-
Precipitate proteins by adding 200 µL of acetonitrile.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.[2]
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate glycine from other CSF components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 15 µL.[2]
-
Ionization Mode: Positive electrospray ionization (ESI).[2]
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for glycine and the internal standard.
3. Data Analysis:
-
Quantify glycine concentration by comparing the peak area ratio of glycine to the internal standard against a calibration curve prepared in a surrogate matrix like artificial CSF.[5][6]
Workflow Diagram:
Caption: LC-MS/MS workflow for glycine measurement in CSF.
Protocol 2: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FD)
This method involves the derivatization of glycine to form a fluorescent compound, which is then detected.
1. Sample Preparation and Derivatization:
-
Thaw frozen CSF samples on ice.
-
Deproteinize the CSF sample by adding a precipitating agent (e.g., perchloric acid) followed by centrifugation.
-
Take an aliquot of the deproteinized supernatant.
-
Add a derivatizing agent such as o-phthalaldehyde (OPA) in the presence of a thiol (e.g., β-mercaptoethanol) to form a fluorescent derivative.[19]
-
The reaction is typically carried out at room temperature for a short period.
-
Inject the derivatized sample into the HPLC system.
2. HPLC-FD Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a fluorescence detector.
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient of a buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: A typical flow rate of 1 mL/min.
-
Fluorescence Detector: Set the excitation and emission wavelengths appropriate for the OPA derivative (e.g., Ex: 340 nm, Em: 450 nm).
3. Data Analysis:
-
Identify and quantify the glycine derivative peak based on its retention time and fluorescence intensity compared to a calibration curve prepared with glycine standards.
Workflow Diagram:
Caption: HPLC-FD workflow for glycine measurement in CSF.
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for glycine quantification, which requires derivatization to make the amino acid volatile.
1. Sample Preparation and Derivatization:
-
Thaw CSF samples.
-
Add an internal standard (e.g., a stable isotope-labeled glycine).
-
Perform a two-step derivatization:
-
Esterification: React the sample with an acidic alcohol (e.g., isopropanol/acetyl chloride) to convert the carboxyl group to an ester.
-
Acylation: React with an acylating agent (e.g., heptafluorobutyric anhydride) to derivatize the amino group.
-
-
Extract the derivatized glycine into an organic solvent (e.g., ethyl acetate).
-
Evaporate the solvent and reconstitute in a small volume of a suitable solvent for injection.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: A GC system with a capillary column suitable for amino acid analysis (e.g., a chiral column if enantiomeric separation is needed).[7]
-
Mass Spectrometer: A single quadrupole or tandem mass spectrometer.
-
Injector: Split/splitless injector.
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient to separate the derivatized amino acids.
-
Ionization Mode: Electron ionization (EI).
3. Data Analysis:
-
Quantify the derivatized glycine based on the peak area of a specific ion fragment relative to the internal standard, using a calibration curve.
Workflow Diagram:
Caption: GC-MS workflow for glycine measurement in CSF.
Glycine's Role in the Central Nervous System
Glycine acts as an inhibitory neurotransmitter in the brainstem and spinal cord and as a co-agonist at N-methyl-D-aspartate (NMDA) receptors throughout the brain. Its concentration in the CSF is tightly regulated. In glycine encephalopathy, a defect in the glycine cleavage system leads to an accumulation of glycine, causing severe neurological symptoms.[1]
Caption: Role of glycine in the CNS and in glycine encephalopathy.
Conclusion
The choice of method for measuring glycine in CSF depends on the specific research or clinical question, available resources, and desired performance characteristics. LC-MS/MS offers the highest sensitivity and specificity, making it ideal for clinical diagnostics and demanding research applications. HPLC-FD provides a cost-effective alternative with good sensitivity, while GC-MS is a robust and reliable technique. Capillary electrophoresis and NMR spectroscopy offer unique advantages for specific applications, such as high separation efficiency and non-destructive analysis, respectively. The protocols and comparative data presented in this document are intended to guide researchers in making an informed decision for their analytical needs.
References
- 1. southtees.nhs.uk [southtees.nhs.uk]
- 2. A novel liquid chromatography/tandem mass spectrometry method for the quantification of glycine as biomarker in brain microdialysis and cerebrospinal fluid samples within 5min - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reference data for cerebrospinal fluid and the utility of amino acid measurement for the diagnosis of inborn errors of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bioanalytical method development and validation for the determination of glycine in human cerebrospinal fluid by ion-pair reversed-phase liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. portal.research.lu.se [portal.research.lu.se]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of human cerebrospinal fluid by capillary electrophoresis with laser-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pure.psu.edu [pure.psu.edu]
- 13. 1H NMR metabolomic profiling of human cerebrospinal fluid in aging process - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pursuing Experimental Reproducibility: An Efficient Protocol for the Preparation of Cerebrospinal Fluid Samples for NMR-Based Metabolomics and Analysis of Sample Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Table 1. [CSF and Plasma Glycine Concentration (µmol/L) in Nonketotic Hyperglycinemia (NKH)]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. seattlechildrenslab.testcatalog.org [seattlechildrenslab.testcatalog.org]
- 17. Glycine measurement, cerebrospinal fluid | Allina Health [account.allinahealth.org]
- 18. labcorp.com [labcorp.com]
- 19. "HPLC-EC Determination of Free Primary Amino Acid Concentrations in Cat" by Vickie R. Roettger and Melvyn D. Goldfinger [corescholar.libraries.wright.edu]
Troubleshooting & Optimization
Iclepertin Solubility: A Technical Support Guide for Researchers
This guide provides researchers, scientists, and drug development professionals with technical information and troubleshooting advice regarding the solubility of Iclepertin in common laboratory solvents.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent.[1][2][3] this compound is also soluble in Ethanol (EtOH).[4]
Q2: Is this compound soluble in aqueous solutions like PBS or culture media?
Directly dissolving this compound in aqueous solutions is not recommended for creating primary stock solutions. It is advisable to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it to the final working concentration in your aqueous buffer or medium. When diluting a DMSO stock solution for cell-based assays, ensure the final DMSO concentration is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.[1]
Q3: I am observing precipitation when diluting my this compound stock solution in an aqueous buffer. What should I do?
This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous solution where it is less soluble. To troubleshoot this, you can try the following:
-
Lower the final concentration: The desired final concentration might be above this compound's solubility limit in the aqueous buffer.
-
Use a co-solvent: In some cases, adding a small percentage of a water-miscible organic solvent to your final aqueous solution can improve solubility.
-
Warm the solution: Gently warming the solution to 37°C may help dissolve the compound.[2]
-
Sonication: Using an ultrasonic bath can also aid in the dissolution of fine precipitates.[2]
-
Prepare fresh dilutions: Do not store dilute aqueous solutions for extended periods, as the compound may precipitate over time. It is best to prepare these fresh for each experiment.
Q4: How should I store my this compound stock solution?
Stock solutions of this compound in DMSO should be stored at -20°C or -80°C.[2][3][5] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[1] For short-term storage (up to one month), -20°C is acceptable; for longer-term storage (up to six months), -80°C is recommended.[2][5]
This compound Solubility Profile
Currently, specific quantitative solubility data for this compound in various common laboratory solvents is not widely available in public literature. However, based on information from chemical suppliers, a qualitative solubility profile can be summarized.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing concentrated stock solutions.[1][2][3][4] |
| Ethanol (EtOH) | Soluble | An alternative organic solvent for solubilization.[4] |
| Water | Sparingly Soluble | Direct dissolution is not recommended for stock solutions. |
| Phosphate-Buffered Saline (PBS) | Sparingly Soluble | Dilute from a DMSO stock for final working concentrations. |
| Cell Culture Media | Sparingly Soluble | Dilute from a DMSO stock for final working concentrations. |
Experimental Protocol: Determination of this compound Solubility
The following is a general protocol for determining the solubility of this compound in a specific solvent.
Objective: To determine the approximate solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound powder
-
Selected solvent (e.g., water, ethanol, PBS)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound powder to a known volume of the solvent in a series of vials.
-
Ensure that there is undissolved solid material at the bottom of each vial.
-
-
Equilibration:
-
Tightly cap the vials.
-
Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25°C or 37°C).
-
Allow the solutions to equilibrate for a set period (e.g., 24-48 hours) with continuous agitation to ensure maximum dissolution.
-
-
Separation of Undissolved Solid:
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
-
Quantification:
-
Prepare a series of dilutions of the supernatant.
-
Analyze the concentration of this compound in the diluted supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Construct a standard curve using known concentrations of this compound to determine the concentration in the experimental samples.
-
-
Data Analysis:
-
Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or µg/mL.
-
Visualizing Experimental and Logical Workflows
Experimental Workflow for Solubility Determination
Caption: A flowchart outlining the key steps for experimentally determining the solubility of this compound.
Troubleshooting Logic for Dissolution Issues
References
Iclepertin Solution Stability: Technical Support Center
This technical support center provides guidance on the stability and handling of Iclepertin in solution for experimental use. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol. For in vitro experiments, it is common to prepare a concentrated stock solution in DMSO.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve solid this compound in newly opened, anhydrous DMSO.[1] Assistance with warming to 60°C and ultrasonic treatment may be necessary to achieve full dissolution at higher concentrations.[1]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: this compound stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles.[1] Store these aliquots at -20°C for up to one month or at -80°C for up to six months.[1]
Q4: How stable is this compound in its solid form?
A4: As a powder, this compound is stable for three years when stored at -20°C and for two years when stored at 4°C.
Q5: Is there any information on the stability of this compound in aqueous solutions or common experimental buffers (e.g., PBS, cell culture media)?
A5: There is limited publicly available data on the chemical stability of this compound in aqueous solutions. This compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which is characterized by low solubility and high permeability.[2] Compounds of this class can be prone to precipitation when a concentrated organic stock solution is diluted into an aqueous buffer. It is recommended to perform a preliminary test to ensure solubility and stability in your specific experimental buffer and at the final working concentration.
Q6: Are there any known degradation pathways for this compound in solution?
A6: While specific chemical degradation pathways from forced degradation studies are not publicly available, extensive research has been conducted on its metabolic pathways. In vivo, this compound is primarily metabolized by the cytochrome P450 (CYP) 3A4 enzyme.[2] The process involves oxidation and can lead to various metabolites. Although metabolic degradation is different from chemical degradation in a lab setting, it indicates that the molecule is susceptible to oxidative processes.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The low aqueous solubility of this compound. The final concentration of DMSO may be too low to maintain solubility. | - Increase the final percentage of DMSO in your working solution (ensure it is compatible with your experimental system).- Prepare the working solution by adding the aqueous buffer to the DMSO stock solution slowly while vortexing.- Evaluate the use of co-solvents or solubility enhancers, such as polyethylene glycol 400 or Vitamin E TPGS, which have been used in oral formulations.[2] |
| Inconsistent experimental results. | Degradation of this compound in the working solution. This could be due to prolonged storage at room temperature, exposure to light, or incompatibility with the buffer. | - Prepare fresh working solutions for each experiment from a frozen stock aliquot.- Minimize the time the working solution is kept at room temperature.- Protect the solution from light, especially if experiments are lengthy.- Confirm the pH of your buffer, as extreme pH values can accelerate the degradation of many small molecules. |
| Difficulty dissolving solid this compound. | The compound may require energy to dissolve, especially at high concentrations. The DMSO may have absorbed moisture. | - Use gentle warming (up to 60°C) and sonication to aid dissolution.[1]- Ensure you are using new, anhydrous DMSO, as hygroscopic DMSO can significantly impact solubility.[1] |
Data Summary
Table 1: this compound Solubility and Stock Solution Stability
| Parameter | Details | Source |
| Recommended Solvent | DMSO, Ethanol | [3] |
| DMSO Stock Solution Storage | -20°C for 1 month-80°C for 6 months | [1] |
| Storage Recommendation | Aliquot to prevent repeated freeze-thaw cycles. | [1] |
Table 2: this compound Solid Form Stability
| Storage Temperature | Shelf Life |
| -20°C | 3 years |
| 4°C | 2 years |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid powder)
-
Anhydrous DMSO (newly opened)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Warming bath or heat block (optional)
-
Sonicator (optional)
-
-
Procedure:
-
Calculate the mass of this compound needed for your desired volume of 10 mM stock solution (Molar Mass of this compound = 512.42 g/mol ).
-
Weigh the calculated amount of this compound powder and place it in a suitable vial.
-
Add the corresponding volume of anhydrous DMSO.
-
Vortex the solution until the solid is completely dissolved. If necessary, gently warm the solution to 60°C and/or use a sonicator to facilitate dissolution.[1]
-
Once fully dissolved, create single-use aliquots in sterile cryovials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
-
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Experimental aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile tubes
-
Vortex mixer
-
-
Procedure:
-
Determine the final concentration of this compound and the maximum allowable concentration of DMSO for your experiment.
-
Thaw a single aliquot of the 10 mM this compound stock solution.
-
In a sterile tube, add the required volume of the aqueous buffer.
-
While gently vortexing the aqueous buffer, add the calculated volume of the this compound stock solution drop by drop. This gradual addition helps to prevent immediate precipitation.
-
Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, you may need to adjust the protocol (e.g., by increasing the final DMSO concentration if your experiment allows).
-
Use the working solution immediately after preparation for best results.
-
Visualizations
Caption: Metabolic degradation pathway of this compound in vivo.
Caption: General workflow for preparing and using this compound solutions.
Caption: Troubleshooting decision tree for this compound solution issues.
References
Technical Support Center: Optimizing Iclepertin for Neuronal Cell Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Iclepertin (also known as BI 425809) in neuronal cell assays. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you optimize your experiments and obtain reliable, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of the glycine transporter 1 (GlyT1).[1][2][3] GlyT1 is responsible for the reuptake of glycine from the synaptic cleft into both neurons and glial cells.[4][5][6] By inhibiting GlyT1, this compound increases the extracellular concentration of glycine.[7][8][9] Glycine acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[7][8] Therefore, this compound enhances NMDA receptor function by increasing the availability of its co-agonist, glycine.[2][7][8]
Q2: What are the known IC50 values for this compound?
A2: The half-maximal inhibitory concentration (IC50) of this compound for GlyT1 has been determined in both rat and human cells, showing high potency. These values are crucial for determining the starting concentrations in your in vitro experiments.
| Cell Type | IC50 Value |
| Rat Primary Neurons | 5.2 nM |
| Human SK-N-MC Cells | 5.0 nM |
Q3: How should I prepare a stock solution of this compound?
A3: this compound has low solubility in aqueous solutions but is soluble in dimethyl sulfoxide (DMSO).[10][11] It is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in your cell culture medium. To minimize the potential for DMSO-induced cytotoxicity, the final concentration of DMSO in your culture should be kept low, typically ≤0.1%.
Q4: What is a good starting concentration range for my neuronal cell assays?
A4: A good starting point for determining the optimal concentration of this compound is to test a range of concentrations around its IC50 value. Based on the known IC50 of ~5 nM, we recommend the following starting ranges for different types of assays:
| Assay Type | Recommended Starting Concentration Range | Rationale |
| Glycine Uptake Assays | 0.1 nM - 100 nM | To characterize the direct inhibitory effect on GlyT1, a range around the IC50 is appropriate. |
| NMDA Receptor Potentiation Assays (e.g., Electrophysiology, Calcium Imaging) | 1 nM - 500 nM | A wider range is recommended to capture both potentiation and potential non-linear or biphasic effects on neuronal activity. |
| Long-term Cell Viability/Toxicity Assays (24-72 hours) | 10 nM - 10 µM | Higher concentrations should be tested to identify potential off-target effects or cytotoxicity with prolonged exposure. |
| Neuronal Network Activity Assays (e.g., MEA) | 5 nM - 1 µM | This range allows for the assessment of both subtle and robust changes in network function. |
Q5: What is the current status of this compound's clinical development?
A5: this compound was under development for the treatment of cognitive impairment associated with schizophrenia (CIAS).[1][2] While Phase II clinical trials showed pro-cognitive effects at 10 mg and 25 mg doses, the subsequent Phase III CONNEX program did not meet its primary and key secondary endpoints.[12][13][14][15] Consequently, Boehringer Ingelheim has discontinued the development of this compound for this indication.[12]
Experimental Workflows and Signaling Pathways
Caption: General experimental workflow for optimizing this compound concentration.
Caption: this compound's mechanism of action on the glutamatergic synapse.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect of this compound | - Concentration too low: The concentration of this compound may be below the threshold for inhibiting GlyT1 in your specific cell system.- Compound degradation: this compound may have degraded due to improper storage or prolonged incubation in culture medium.- Low GlyT1 expression: The neuronal cell type you are using may have low endogenous expression of GlyT1.- Assay sensitivity: The assay may not be sensitive enough to detect subtle changes in NMDA receptor function or glycine uptake. | - Increase concentration: Perform a dose-response curve starting from a lower concentration (e.g., 0.1 nM) and extending to a higher range (e.g., 1 µM).- Prepare fresh solutions: Always use freshly prepared dilutions of this compound from a properly stored stock solution.- Verify GlyT1 expression: Confirm GlyT1 expression in your cells using qPCR or Western blot.- Optimize assay parameters: Increase incubation times or use a more sensitive detection method. For electrophysiology, ensure the baseline NMDA receptor activity is stable and measurable. |
| High background or non-specific effects | - High this compound concentration: At very high concentrations, this compound may have off-target effects.- DMSO toxicity: The final concentration of DMSO in the culture medium may be too high, causing cellular stress or death.- Contamination: Bacterial or fungal contamination can interfere with assay readouts. | - Titrate down: Determine the lowest effective concentration of this compound.- Check DMSO concentration: Ensure the final DMSO concentration is below 0.1%. Run a vehicle control with the same DMSO concentration as your highest this compound dose.- Practice aseptic technique: Ensure all solutions and cell cultures are sterile. |
| Cell death or signs of excitotoxicity | - Excessive NMDA receptor activation: Prolonged or high levels of GlyT1 inhibition can lead to overstimulation of NMDA receptors and subsequent excitotoxicity, especially in the presence of high glutamate concentrations.- Compound cytotoxicity: this compound itself may be cytotoxic at very high concentrations. | - Reduce incubation time: For functional assays, consider shorter incubation periods.- Titrate this compound concentration: Use the lowest effective concentration.- Modulate glutamate levels: If possible in your experimental setup, reduce the concentration of glutamate in the culture medium.- Perform a comprehensive cytotoxicity assessment: Use multiple viability assays (e.g., LDH and a caspase activation assay) to distinguish between necrosis and apoptosis. |
| Inconsistent results between experiments | - Variability in cell culture: Differences in cell density, passage number, or health can affect the response to this compound.- Inconsistent solution preparation: Errors in diluting the stock solution can lead to variability.- Assay timing: The duration of this compound treatment can influence the outcome. | - Standardize cell culture protocols: Use cells within a consistent passage number range and plate them at a uniform density.- Prepare fresh dilutions for each experiment: Use calibrated pipettes and be meticulous with dilutions.- Optimize and standardize incubation times: Determine the optimal treatment duration for your specific assay and maintain consistency. |
Detailed Experimental Protocols
Glycine Uptake Assay
This protocol is designed to measure the direct inhibitory effect of this compound on GlyT1 function using radiolabeled glycine.
Materials:
-
Primary neuronal cultures or a cell line expressing GlyT1
-
This compound stock solution (10 mM in DMSO)
-
[³H]-Glycine
-
Assay buffer (e.g., HBSS)
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Cell Plating: Plate cells in a 24- or 48-well plate and culture until they reach the desired confluency.
-
Preparation of this compound Dilutions: Prepare a serial dilution of this compound in assay buffer to achieve final concentrations ranging from 0.1 nM to 100 nM. Include a vehicle control (DMSO only) and a positive control (a known GlyT1 inhibitor like Sarcosine).
-
Assay Initiation:
-
Wash the cells twice with pre-warmed assay buffer.
-
Add the this compound dilutions or controls to the respective wells and incubate for 15-30 minutes at 37°C.
-
-
Glycine Uptake:
-
Add [³H]-Glycine to each well at a final concentration of ~50 nM.
-
Incubate for 10-15 minutes at 37°C.
-
-
Assay Termination and Lysis:
-
Aspirate the assay medium and rapidly wash the cells three times with ice-cold assay buffer to stop the uptake.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
-
Measurement:
-
Transfer the cell lysate to scintillation vials.
-
Add scintillation fluid and mix well.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
Neuronal Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.
Materials:
-
Neuronal cells plated in a 96-well plate
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Treatment: Treat neuronal cultures with a range of this compound concentrations (e.g., 10 nM to 10 µM) and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add solubilization buffer to each well to dissolve the formazan crystals.
-
-
Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells.
Caspase-3/7 Activation Assay
This assay is used to detect apoptosis by measuring the activity of executioner caspases.
Materials:
-
Neuronal cells plated in a 96-well plate
-
This compound stock solution (10 mM in DMSO)
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Cell Treatment: Treat neuronal cultures with this compound at various concentrations for a predetermined time. Include positive and negative controls.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Assay Protocol:
-
Allow the plate and reagent to equilibrate to room temperature.
-
Add the Caspase-Glo® 3/7 reagent to each well.
-
Mix gently by orbital shaking for 30-60 seconds.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence of each sample using a luminometer.
-
Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold change in caspase-3/7 activity.
Caption: Troubleshooting logic for a lack of this compound effect.
References
- 1. High-Content High-Throughput Assays for Characterizing the Viability and Morphology of Human iPSC-Derived Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for recording and analyzing neuronal network activity ex vivo with multi-electrode arrays in mouse brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Establishment of Neurotoxicity Assessment Using Microelectrode Array (MEA) with hiPSC-Derived Neurons and Evaluation of New Psychoactive Substances (NPS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. dovepress.com [dovepress.com]
- 9. Optimized protocol for obtaining and characterizing primary neuron-enriched cultures from embryonic chicken brains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Turning ON Caspases with Genetics and Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Measuring Neuronal Cell Health through Viability and Neurite Outgrowth | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Analysis of Binding Determinants for Different Classes of Competitive and Noncompetitive Inhibitors of Glycine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of glycine transporter 1: The yellow brick road to new schizophrenia therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. NMDA receptor hypofunction produces concomitant firing rate potentiation and burst activity reduction in the prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
Iclepertin Technical Support Center: Investigating Potential Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for researchers investigating the investigational Glycine Transporter 1 (GlyT1) inhibitor, Iclepertin (BI 425809). The following resources address potential off-target effects through troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate accurate experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of this compound?
A1: this compound is a potent and selective inhibitor of GlyT1.[1][2][3][4][5][6][7] Preclinical studies have demonstrated its high selectivity. In a broad panel of receptor binding assays, this compound was tested against 102 different off-targets and showed no significant activity, with a half-maximal inhibitory concentration (IC50) greater than 10 μM for all targets tested.[1] Furthermore, it has been shown to have no activity against the related glycine transporter, GlyT2.[1]
Q2: Are there any known off-target interactions of clinical relevance?
A2: While generally highly selective, two potential areas of off-target interaction have been characterized:
-
hERG Channel: this compound has been shown to inhibit the human Ether-a-go-go-Related Gene (hERG) potassium channel with an IC50 of 30 μM. This is a crucial assessment in safety pharmacology to evaluate the potential for QT interval prolongation.
-
CYP450 Enzymes: this compound is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme.[6] It is considered a weak affinity substrate for CYP3A4. At supratherapeutic concentrations, this compound has also been shown to induce CYP3A4. This creates a potential for drug-drug interactions (DDIs) with other drugs that are substrates, inhibitors, or inducers of CYP3A4.
Q3: What were the most common adverse events observed in this compound clinical trials?
A3: Across multiple clinical trials, this compound has been generally well-tolerated with a safety profile consistent across studies.[8][9] Most adverse events (AEs) reported were of mild to moderate intensity.[10][11] In a first-in-human study, dose-dependent increases in AEs were observed at higher doses, which were primarily central nervous system-related (e.g., sedation, dizziness) and visual in nature.[10] Another Phase I trial reported drug-related mild nausea, abdominal pain, and upper abdominal pain in one participant.
Troubleshooting Guide: On-Target vs. Off-Target Effects
Distinguishing between desired on-target effects and potential off-target effects is critical in preclinical and clinical research. This guide provides a logical framework for investigating unexpected experimental outcomes.
Unexpected Phenotype Observed
References
- 1. Evaluation of Pharmacokinetics and Pharmacodynamics of BI 425809, a Novel GlyT1 Inhibitor: Translational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Development of the novel GlyT1 inhibitor, this compound (BI 425809), for the treatment of cognitive impairment associated with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of the novel GlyT1 inhibitor, this compound (BI 425809), for the treatment of cognitive impairment associated with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Boehringer Ingelheim' this compound | SIRS 2024 [delveinsight.com]
- 6. Evaluation of the Drug–Drug Interaction Potential of the GlyT1 Inhibitor this compound (BI 425809): A Physiologically Based Pharmacokinetic (PBPK) Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of the novel GlyT1 inhibitor, this compound (BI 425809), for the treatment of cognitive impairment associated with schizophrenia | springermedizin.de [springermedizin.de]
- 8. What clinical trials have been conducted for this compound? [synapse.patsnap.com]
- 9. Boehringer provides update on this compound Phase III program [globenewswire.com]
- 10. Safety, Tolerability and Pharmacokinetics of Oral BI 425809, a Glycine Transporter 1 Inhibitor, in Healthy Male Volunteers: A Partially Randomised, Single-Blind, Placebo-Controlled, First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Managing Drug-Drug Interactions with Iclepertin and CYP3A4 Substrates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing drug-drug interactions (DDIs) between iclepertin and cytochrome P450 3A4 (CYP3A4) substrates. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of this compound and its relevance to drug-drug interactions?
A1: this compound is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2][3][4] This is a critical consideration for potential drug-drug interactions, as co-administration with drugs that inhibit or induce CYP3A4 can alter the plasma concentrations of this compound, potentially affecting its efficacy and safety. Conversely, this compound itself may impact the metabolism of other drugs that are substrates of CYP3A4.
Q2: What is the potential of this compound to act as a perpetrator of drug-drug interactions with CYP3A4 substrates?
A2: At supratherapeutic concentrations, this compound has been shown to induce CYP3A4.[1][2][3][4] This means that at higher doses, this compound can increase the metabolic activity of the CYP3A4 enzyme, potentially leading to lower plasma concentrations and reduced efficacy of co-administered CYP3A4 substrates. Clinical DDI studies have been conducted to evaluate this potential.[1]
Q3: What is the potential of this compound to be a victim of drug-drug interactions with CYP3A4 inhibitors and inducers?
A3: As a CYP3A4 substrate, this compound's plasma concentration can be significantly affected by co-administration with CYP3A4 modulators. Strong CYP3A4 inhibitors are expected to increase this compound exposure, while strong inducers will likely decrease its exposure.[1][2][3][4][5][6] This has been confirmed in clinical DDI studies with itraconazole (a strong inhibitor) and rifampicin (a strong inducer).[1][5][6]
Q4: Have clinical studies been conducted to assess the DDI potential of this compound with a sensitive CYP3A4 substrate?
A4: Yes, a clinical study has been conducted to investigate the effect of multiple doses of this compound on the pharmacokinetics of midazolam, a sensitive CYP3A4 probe substrate.[1] The results of this study are crucial for understanding the clinical relevance of this compound's CYP3A4 induction potential.
Troubleshooting Guide
Issue 1: Unexpected variability in this compound plasma concentrations in a clinical trial.
-
Possible Cause: Concomitant medication use by trial participants may be affecting this compound's metabolism.
-
Troubleshooting Steps:
-
Review the concomitant medication logs of all participants for the presence of known strong or moderate CYP3A4 inhibitors or inducers.
-
Stratify pharmacokinetic data based on the use of these medications to identify potential correlations.
-
If a DDI is suspected, consider implementing stricter guidelines for allowed concomitant medications in future trials.
-
Utilize Physiologically Based Pharmacokinetic (PBPK) modeling to simulate the potential impact of co-administered drugs on this compound exposure.[1][2][3][4]
-
Issue 2: Reduced efficacy of a co-administered CYP3A4 substrate in a preclinical model with this compound.
-
Possible Cause: this compound-mediated induction of CYP3A4 may be increasing the metabolism of the co-administered drug.
-
Troubleshooting Steps:
-
Conduct an in vitro CYP3A4 induction assay with this compound in a relevant cellular model (e.g., primary human hepatocytes) to confirm its induction potential.
-
Measure the formation of the primary metabolite of the CYP3A4 substrate in the presence and absence of this compound.
-
If induction is confirmed, consider dose-adjusting the CYP3A4 substrate or selecting an alternative medication that is not primarily metabolized by CYP3A4.
-
Quantitative Data Summary
The following tables summarize the quantitative data from clinical drug-drug interaction studies with this compound.
Table 1: Effect of Strong CYP3A4 Modulators on this compound Pharmacokinetics
| Co-administered Drug | Modulator Type | This compound Dose | Effect on this compound AUC | Effect on this compound Cmax | Reference |
| Rifampicin | Strong Inducer | 25 mg | Decreased | Decreased | [1] |
| Itraconazole | Strong Inhibitor | 25 mg | Increased | Increased | [1] |
AUC = Area Under the Curve, Cmax = Maximum Concentration
Table 2: Effect of this compound on the Pharmacokinetics of Midazolam (a sensitive CYP3A4 substrate)
| This compound Dose | Midazolam Dose | Effect on Midazolam AUC | Effect on Midazolam Cmax | Reference |
| 25 mg (multiple doses) | 2 mg (single dose) | Decreased | Decreased | [1] |
AUC = Area Under the Curve, Cmax = Maximum Concentration
Experimental Protocols
1. In Vitro CYP3A4 Inhibition Assay
-
Objective: To determine the potential of this compound to inhibit CYP3A4 activity.
-
Methodology:
-
System: Human liver microsomes (HLM) or recombinant human CYP3A4 enzymes.
-
Substrate: A specific CYP3A4 probe substrate (e.g., midazolam or testosterone) at a concentration approximate to its Km.
-
Incubation: Pre-incubate this compound at various concentrations with the enzyme system. Initiate the reaction by adding the substrate and NADPH.
-
Analysis: After a specified incubation time, stop the reaction and quantify the formation of the metabolite using LC-MS/MS.
-
Data Analysis: Calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of CYP3A4 activity.
-
2. In Vitro CYP3A4 Induction Assay
-
Objective: To determine the potential of this compound to induce CYP3A4 expression.
-
Methodology:
-
System: Cryopreserved primary human hepatocytes.
-
Treatment: Treat hepatocytes with various concentrations of this compound for 48-72 hours. Include a vehicle control and a known strong inducer (e.g., rifampicin) as a positive control.
-
Endpoint Measurement:
-
mRNA analysis: Quantify CYP3A4 mRNA levels using qRT-PCR.
-
Enzyme activity analysis: Measure the activity of CYP3A4 by incubating the treated cells with a probe substrate and quantifying metabolite formation.
-
-
Data Analysis: Determine the fold induction of CYP3A4 mRNA and activity relative to the vehicle control. Calculate the EC50 (concentration at which 50% of the maximal induction is observed).
-
Visualizations
Caption: Drug-drug interaction pathways for this compound with CYP3A4 modulators and substrates.
Caption: Workflow for assessing the drug-drug interaction potential of this compound.
References
- 1. Evaluation of the Drug–Drug Interaction Potential of the GlyT1 Inhibitor this compound (BI 425809): A Physiologically Based Pharmacokinetic (PBPK) Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the Drug-Drug Interaction Potential of the GlyT1 Inhibitor this compound (BI 425809): A Physiologically Based Pharmacokinetic (PBPK) Modeling Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ovid.com [ovid.com]
- 5. Development of the novel GlyT1 inhibitor, this compound (BI 425809), for the treatment of cognitive impairment associated with schizophrenia | springermedizin.de [springermedizin.de]
- 6. Development of the novel GlyT1 inhibitor, this compound (BI 425809), for the treatment of cognitive impairment associated with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Iclepertin experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Iclepertin (BI 425809).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the glycine transporter 1 (GlyT1). By blocking GlyT1, this compound increases the concentration of glycine in the synaptic cleft. Glycine acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors, and this enhanced glycine level potentiates NMDA receptor function, which is crucial for synaptic plasticity, learning, and memory.
Q2: What were the outcomes of the this compound clinical trials?
A2: While Phase I and II clinical trials showed promising results in terms of safety and pro-cognitive effects, the Phase III CONNEX program did not meet its primary and key secondary endpoints. No statistically significant improvement in cognitive impairment was observed in patients with schizophrenia treated with this compound compared to placebo.
Q3: Is this compound commercially available?
A3: this compound is an investigational drug and is not approved for clinical use by regulatory agencies. It is available for research purposes only.
Q4: What are the known metabolites of this compound?
A4: this compound is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme. This is a critical consideration for in vitro and in vivo experiments, as co-administration with strong inducers or inhibitors of CYP3A4 can alter this compound's concentration and effects.
Q5: What is the recommended solvent and storage condition for this compound?
A5: this compound is soluble in DMSO and ethanol. For long-term storage, it is recommended to store stock solutions at -80°C (for up to 6 months) or -20°C (for up to 1 month).
Troubleshooting Guide for Inconsistent Results
Issue 1: High variability or lack of effect in cell-based assays (e.g., glycine uptake assays).
| Potential Cause | Troubleshooting Steps |
| Cell Line Viability and Passage Number | Ensure cells are healthy and within a low passage number. High passage numbers can lead to phenotypic drift and altered transporter expression. Regularly perform cell viability assays (e.g., Trypan Blue exclusion). |
| Inconsistent Plating Density | Optimize and strictly control cell seeding density. Over-confluent or sparse cultures can exhibit different levels of GlyT1 expression and activity. |
| This compound Solubility and Stability | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. This compound is a BCS Class II drug with low solubility. Ensure complete dissolution before diluting into aqueous assay buffers. Avoid repeated freeze-thaw cycles of stock solutions. |
| Assay Buffer Composition | The concentration of glycine and other components in the assay buffer can compete with or modulate this compound's activity. Maintain a consistent and well-defined buffer composition across all experiments. |
| Incubation Times and Temperatures | Optimize and standardize incubation times and temperatures for both this compound pre-incubation and substrate (e.g., [³H]-glycine) incubation to ensure the reaction is within the linear range. |
Issue 2: Inconsistent or unexpected results in animal models (e.g., MK-801 induced cognitive deficit models).
| Potential Cause | Troubleshooting Steps |
| Route of Administration and Formulation | The bioavailability of this compound |
Iclepertin Technical Support Center: Dose-Efficacy Queries
Welcome to the Iclepertin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) regarding the clinical evaluation of this compound, with a specific focus on the dose-response relationship observed in clinical trials.
Frequently Asked Questions (FAQs)
Q: Why did the 25mg dose of this compound demonstrate no additional benefit over the 10mg dose in improving cognition in patients with schizophrenia?
A: The Phase II clinical trial (NCT02832037) of this compound was designed to explore a range of doses (2mg, 5mg, 10mg, and 25mg) against a placebo. The primary goal was to identify the optimal dose for improving cognitive impairment associated with schizophrenia (CIAS).
The study's results indicated that while both the 10mg and 25mg doses showed the most significant improvement in cognition compared to placebo, the higher 25mg dose did not confer any statistically significant additional benefit over the 10mg dose.[1][2] This suggests a plateau in the efficacy of this compound's mechanism of action beyond the 10mg dosage.
Pairwise comparisons from the trial showed that the adjusted mean improvement from baseline in the MATRICS Consensus Cognitive Battery (MCCB) overall composite T-score at week 12 was 1.98 for the 10mg dose and 1.73 for the 25mg dose, when compared to placebo.[1] These results demonstrate that the cognitive enhancement effect did not increase with the higher dose. Consequently, the 10mg dose was selected for the subsequent Phase III CONNEX program as it offered a similar therapeutic benefit with a lower drug exposure.
Troubleshooting Guide
Issue: Difficulty replicating the dose-dependent efficacy findings for this compound in experimental models.
-
Confirm Target Engagement: this compound is a potent and selective inhibitor of the glycine transporter 1 (GlyT1).[2] Ensure your experimental model has a functional GlyT1 that this compound can inhibit. The mechanism of action involves increasing synaptic glycine levels to enhance N-methyl-D-aspartate (NMDA) receptor function.[3]
-
Review Dose Equivalency: The doses used in human clinical trials may not directly translate to animal models. Ensure that the doses used in your experiments are appropriately scaled to achieve relevant plasma and central nervous system (CNS) concentrations.
-
Assess Cognitive Endpoints: The primary endpoint in the Phase II trial was the MCCB composite score.[1] Ensure that the cognitive assessment tools used in your research are sensitive enough to detect changes in the specific cognitive domains affected by schizophrenia.
Data Presentation
Table 1: this compound Phase II Clinical Trial (NCT02832037) - Efficacy Data
| Dose Group | N | Adjusted Mean Change from Baseline in MCCB Overall Composite T-Score (Week 12) | Standardized Effect Size vs. Placebo |
| Placebo | 170 | - | - |
| 2mg | 85 | Not Reported as a primary comparison | Not Reported |
| 5mg | 84 | Not Reported as a primary comparison | Not Reported |
| 10mg | 85 | 1.98 | 0.34 |
| 25mg | 85 | 1.73 | 0.30 |
Data sourced from Fleischhacker WW, et al. Lancet Psychiatry. 2021.[1]
Table 2: this compound Phase II Clinical Trial (NCT02832037) - Safety Data (Adverse Events)
| Dose Group | N | Patients with Adverse Events (%) |
| Placebo | 170 | 44% |
| 2mg | 85 | 59% |
| 5mg | 84 | 52% |
| 10mg | 85 | 41% |
| 25mg | 85 | 42% |
Data sourced from Fleischhacker WW, et al. Lancet Psychiatry. 2021.[1] The adverse events were balanced across all treatment groups.[1]
Experimental Protocols
Methodology for the Phase II Clinical Trial of this compound (NCT02832037)
-
Study Design: This was a Phase II, randomized, double-blind, placebo-controlled, parallel-group trial conducted at 81 centers across 11 countries.[1]
-
Participants: The study enrolled outpatients between the ages of 18 and 50 who had a diagnosis of schizophrenia and were on stable antipsychotic treatment.[1]
-
Intervention: Participants were randomly assigned in a 1:1:1:1:2 ratio to receive once-daily oral doses of this compound (2mg, 5mg, 10mg, or 25mg) or a placebo for 12 weeks, as an add-on to their stable antipsychotic medication.[1]
-
Primary Endpoint: The primary measure of efficacy was the change from baseline in the MCCB overall composite T-score at week 12.[1]
-
Statistical Analysis: A mixed-effects model for repeated measures was used to analyze the primary endpoint. Pairwise comparisons were made between each this compound dose group and the placebo group.[1]
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow of the this compound Phase II trial.
References
- 1. Efficacy and safety of the novel glycine transporter inhibitor BI 425809 once daily in patients with schizophrenia: a double-blind, randomised, placebo-controlled phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of the novel GlyT1 inhibitor, this compound (BI 425809), for the treatment of cognitive impairment associated with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What clinical trials have been conducted for this compound? [synapse.patsnap.com]
Validation & Comparative
Comparison of In Vivo Biomarkers for Confirming Iclepertin Target Engagement
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of biomarkers used to confirm the in vivo target engagement of Iclepertin (BI 425809), a selective glycine transporter 1 (GlyT1) inhibitor. This compound is designed to enhance N-methyl-D-aspartate (NMDA) receptor function by increasing synaptic glycine levels, a mechanism aimed at treating cognitive impairment associated with schizophrenia (CIAS).[1][2][3][4] The guide details direct and indirect biomarkers, compares them with alternatives used for other GlyT1 inhibitors, and provides supporting data and experimental methodologies.
This compound's Mechanism of Action
This compound functions by selectively inhibiting GlyT1, a protein located on glial cells and presynaptic neurons responsible for the reuptake of glycine from the synaptic cleft.[2][5] Glycine is an essential co-agonist for the activation of NMDA receptors.[1][6] By blocking GlyT1, this compound increases the extracellular concentration of glycine, thereby potentiating NMDA receptor signaling, which is crucial for synaptic plasticity, learning, and memory.[1][4][7]
Caption: this compound inhibits GlyT1, increasing synaptic glycine to enhance NMDA receptor activation.
Primary Biomarkers of Target Engagement
The most direct methods to confirm that a drug is interacting with its intended target in the central nervous system involve measuring changes in neurochemistry or receptor occupancy. For GlyT1 inhibitors, two primary approaches have been validated: measurement of cerebrospinal fluid (CSF) glycine and Positron Emission Tomography (PET) imaging.
Cerebrospinal Fluid (CSF) Glycine Levels
An increase in CSF glycine provides functional evidence of GlyT1 inhibition.[8] This method has been the principal biomarker for confirming this compound's target engagement.[9][10][11]
PET Receptor Occupancy
PET imaging with a specific radioligand allows for the direct visualization and quantification of a drug's binding to its target. This has been used for other GlyT1 inhibitors like Bitopertin and PF-03463275.[12][13]
Comparison of Primary Biomarkers
| Biomarker Approach | Drug Example(s) | Methodology | Key Quantitative Data |
| CSF Glycine | This compound (BI 425809) | Measurement of glycine concentration in CSF samples collected via lumbar puncture following drug administration. | Human: Dose-dependent increase; a 10 mg dose resulted in a mean 50% increase in CSF glycine at steady state.[8][10][14] Rat: Dose-dependent increase from 30% (0.2 mg/kg) to 78% (2 mg/kg).[8][10] |
| PET Occupancy | Bitopertin (RG1678) | PET imaging with a GlyT1-specific radioligand to quantify receptor occupancy. | Human: Emax of ~90% occupancy, with an ED50 of ~15 mg.[12] |
| PET Occupancy | PF-03463275 | PET imaging to measure receptor occupancy. | Human: Dose-related effects on endpoints were evaluated following PET confirmation of receptor occupancy.[13] |
Pharmacodynamic (Downstream) Biomarkers
Pharmacodynamic biomarkers measure the downstream physiological effects of target engagement. For this compound, which modulates NMDA receptor function, neurophysiological measures such as quantitative electroencephalography (qEEG) are relevant. These are less direct but offer non-invasive insights into the drug's effect on brain circuitry.
qEEG, Mismatch Negativity (MMN), and Auditory Steady-State Response (ASSR)
Deficits in sensory processing, reflected in EEG measures like MMN and ASSR, are associated with NMDA receptor hypofunction in schizophrenia.[15] Enhancing NMDA signaling with a GlyT1 inhibitor is hypothesized to normalize these neurophysiological deficits.[2][15]
| Biomarker Approach | Drug Example(s) | Methodology | Key Findings |
| qEEG (MMN, ASSR) | This compound (BI 425809) | EEG recordings to measure event-related potentials (MMN) and steady-state responses (ASSR) at baseline and post-treatment. | A Phase II substudy was conducted to evaluate these as biomarkers of treatment response.[15] While pro-cognitive effects were seen at 10 and 25 mg doses in the parent trial, the direct modulatory effect on these EEG parameters requires further validation.[15] |
| EEG (LTP) | PF-03463275 | EEG measurement of long-term potentiation (LTP) of visual evoked potentials as a biomarker of neuroplasticity. | Human: Showed a dose-related enhancement of LTP in patients, with peak effects at 40 mg BID.[13] |
Experimental Protocols & Workflows
Protocol 1: CSF Glycine Measurement for Target Engagement
-
Subject Selection: Enroll healthy volunteers or patients with schizophrenia.
-
Baseline Sampling (Optional): Perform a baseline lumbar puncture to collect CSF and measure baseline glycine levels.
-
Drug Administration: Administer single or multiple oral doses of this compound (e.g., 5, 10, 25, 50 mg) or placebo.[9]
-
Post-Dose CSF Collection: Perform lumbar puncture at specified time points post-administration. Based on pharmacokinetic data, t-max in CSF is approximately 5-8 hours after oral dosing.[8][9]
-
Sample Analysis: Analyze CSF samples for glycine concentration using a validated analytical method such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Compare post-dose glycine levels to baseline and/or placebo to determine the percentage increase as a function of the administered dose.
Caption: Workflow for assessing direct (CSF) and indirect (EEG) biomarkers of target engagement.
Protocol 2: General Method for PET GlyT1 Occupancy
-
Subject Selection: Enroll healthy volunteers or patients.
-
Radioligand Administration: Administer a bolus injection of a suitable PET radioligand that selectively binds to GlyT1.
-
Baseline Scan: Perform a baseline PET scan to measure the baseline binding potential of the radioligand in target brain regions.
-
Drug Administration: Administer the GlyT1 inhibitor (e.g., Bitopertin).
-
Post-Dose Scan: After a suitable time for the drug to reach steady-state in the brain, perform a second PET scan.
-
Data Analysis: Compare the binding potential from the post-dose scan to the baseline scan. The reduction in radioligand binding represents the percentage of GlyT1 occupied by the drug. This relationship is often modeled against plasma concentrations of the drug to determine an EC50.
Summary and Conclusion
The confirmation of in vivo target engagement for this compound has primarily relied on the measurement of CSF glycine , which serves as a direct, functional biomarker of GlyT1 inhibition.[8][10][11] Translational studies in both rats and humans have successfully demonstrated a robust, dose-dependent increase in CSF glycine following this compound administration.[8][10]
Alternative GlyT1 inhibitors, such as Bitopertin, have utilized PET imaging to directly quantify receptor occupancy, providing a complementary but more resource-intensive method for confirming target engagement.[12] Furthermore, downstream neurophysiological biomarkers like MMN and ASSR are being explored as non-invasive methods to assess the pharmacodynamic consequences of GlyT1 inhibition on the brain circuits implicated in schizophrenia.[15]
While these biomarkers successfully confirmed that this compound engaged GlyT1 in a dose-dependent manner, it is important to note that the Phase III CONNEX program did not meet its primary endpoints for improving cognition or functioning in patients with schizophrenia.[16][17] This highlights the critical distinction between confirming target engagement and achieving clinical efficacy, providing valuable insights for future drug development in this area.
Caption: Logical flow from drug action to biomarkers and the intended clinical endpoint.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the therapeutic class of this compound? [synapse.patsnap.com]
- 3. Development of the novel GlyT1 inhibitor, this compound (BI 425809), for the treatment of cognitive impairment associated with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Boehringer Ingelheim' this compound | SIRS 2024 [delveinsight.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. What clinical trials have been conducted for this compound? [synapse.patsnap.com]
- 8. Evaluation of Pharmacokinetics and Pharmacodynamics of BI 425809, a Novel GlyT1 Inhibitor: Translational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. | BioWorld [bioworld.com]
- 10. Evaluation of Pharmacokinetics and Pharmacodynamics of BI 425809, a Novel GlyT1 Inhibitor: Translational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of the novel GlyT1 inhibitor, this compound (BI 425809), for the treatment of cognitive impairment associated with schizophrenia | springermedizin.de [springermedizin.de]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. Randomized Controlled Trial of the Glycine Transporter 1 Inhibitor PF-03463275 to Enhance Cognitive Training and Neuroplasticity in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy and safety of this compound (BI 425809) with adjunctive computerized cognitive training in patients with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative electroencephalography parameters as neurophysiological biomarkers of schizophrenia-related deficits: A Phase II substudy of patients treated with this compound (BI 425809) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Boehringer provides update on this compound Phase III program in schizophrenia - BioSpace [biospace.com]
- 17. pharmacytimes.com [pharmacytimes.com]
Iclepertin's Pro-Cognitive Effects: A Comparative Analysis in the Landscape of Cognitive Impairment in Schizophrenia
For Immediate Release
[City, State] – [Date] – This guide provides a comprehensive cross-validation of the pro-cognitive effects of Iclepertin (BI 425809), a novel glycine transporter-1 (GlyT1) inhibitor, in the context of other therapeutic alternatives for Cognitive Impairment Associated with Schizophrenia (CIAS). The following analysis, targeted at researchers, scientists, and drug development professionals, synthesizes available clinical trial data, details experimental methodologies, and visualizes key pathways to offer an objective comparison of this compound's performance.
Cognitive impairment is a core feature of schizophrenia, significantly impacting daily functioning and quality of life.[1] While antipsychotic medications can manage positive symptoms, effective treatments for cognitive deficits remain a significant unmet need.[2][3] this compound emerged as a promising candidate by targeting the glutamatergic system, specifically by inhibiting the reuptake of glycine, a co-agonist of the N-methyl-D-aspartate (NMDA) receptor.[4][5][6] This mechanism aims to enhance NMDA receptor function, which is crucial for synaptic plasticity, learning, and memory.[4][5]
Mechanism of Action: Enhancing Glutamatergic Signaling
This compound's therapeutic rationale is based on the hypothesis that enhancing NMDA receptor signaling can ameliorate cognitive deficits in schizophrenia.[7] By blocking GlyT1, this compound increases the synaptic concentration of glycine, thereby potentiating NMDA receptor activity.[6] This modulation of glutamatergic neurotransmission is believed to improve cognitive processes.[6]
Clinical Trial Performance: A Comparative Overview
While this compound showed promising pro-cognitive effects in its Phase II trial, the comprehensive Phase III CONNEX program, comprising three large-scale trials (CONNEX-1, CONNEX-2, and CONNEX-3), unfortunately, did not meet its primary or key secondary endpoints.[1][8][9][10] This outcome highlights the challenges in developing effective treatments for CIAS. To provide a clear cross-validation, the following tables summarize the performance of this compound against other notable investigational drugs for CIAS.
Table 1: Quantitative Comparison of Efficacy in Clinical Trials
| Drug (Class) | Trial (Phase) | Primary Cognitive Endpoint | Change from Baseline (Drug) | Change from Baseline (Placebo) | Effect Size (Cohen's d) | p-value | Citation(s) |
| This compound (GlyT1 Inhibitor) | Study 1346.9 (II) | MCCB Overall Composite T-score | 3.23 (10mg), 3.49 (25mg) | 1.5 | - | Statistically Significant | [11] |
| CONNEX Program (III) | MCCB Overall Composite T-score | Not Statistically Significant | Not Statistically Significant | - | Not Met | [1] | |
| Luvadaxistat (DAAO Inhibitor) | INTERACT (II) | BACS Composite Score | Statistically Significant Improvement (50mg) | - | - | 0.031 | [12] |
| ERUDITE (II) | BACS Composite Score | Not Statistically Significant | Not Statistically Significant | - | Not Met | ||
| Encenicline (α7 nAChR Agonist) | Phase II | CogState OCI | Significant Improvement (0.27mg) | - | 0.257 | 0.034 | [5] |
| Phase II | MCCB Overall Composite T-score | 3.3 (0.9mg) | 1.2 | 0.28 | 0.069 (Trend) | [13] | |
| Phase III | MCCB Neurocognitive Composite | Not Statistically Significant | Not Statistically Significant | - | Not Met | [4] | |
| Sarcosine (GlyT1 Inhibitor) | Meta-analysis | Overall Cognitive Functions | - | - | 0.27 (SMD) | 0.10 (Not Significant) | [14][15] |
| Bitopertin (GlyT1 Inhibitor) | Phase III (FlashLyte & DayLyte) | PANSS Negative Symptom Factor Score | No Statistically Significant Separation | No Statistically Significant Separation | - | Not Met | [7][16] |
DAAO: D-amino acid oxidase; α7 nAChR: alpha-7 nicotinic acetylcholine receptor; GlyT1: Glycine Transporter-1; MCCB: MATRICS Consensus Cognitive Battery; BACS: Brief Assessment of Cognition in Schizophrenia; SCoRS: Schizophrenia Cognition Rating Scale; PANSS: Positive and Negative Syndrome Scale; OCI: Overall Cognition Index; SMD: Standardized Mean Difference.
Experimental Protocols
A clear understanding of the methodologies employed in clinical trials is crucial for interpreting and comparing their outcomes. The following section details the experimental protocols for the key clinical trials of this compound and its comparators.
This compound: Clinical Trial Protocols
The clinical development of this compound for CIAS involved a series of Phase I, II, and III trials.
-
Phase II (NCT02832037): This randomized, double-blind, placebo-controlled trial evaluated the efficacy and safety of multiple doses of this compound (2mg, 5mg, 10mg, and 25mg) administered once daily for 12 weeks to patients with schizophrenia on stable antipsychotic treatment.[2] The primary endpoint was the change from baseline in the MATRICS Consensus Cognitive Battery (MCCB) overall composite T-score.[3]
-
Phase III (CONNEX Program: NCT04846868, NCT04846881, NCT04860830): This program consisted of three replicate, randomized, double-blind, placebo-controlled trials.[8][9][10][17] Patients received a 10 mg dose of this compound or placebo once daily for 26 weeks.[8][9][10][17] The primary endpoint was the change from baseline in the MCCB overall composite T-score.[8][9][10][17] Key secondary endpoints included the Schizophrenia Cognition Rating Scale (SCoRS) total score and the Virtual Reality Functional Capacity Assessment Tool (VRFCAT) total time.[8][9][10][17]
Comparator Drug: Luvadaxistat Clinical Trial Protocol
-
INTERACT Study (Phase II - NCT03382639): This was a randomized, placebo-controlled study evaluating three doses of luvadaxistat in patients with schizophrenia and persistent negative symptoms over a 12-week period.[12] Secondary endpoints assessed cognitive performance using the Brief Assessment of Cognition in Schizophrenia (BACS) and the Schizophrenia Cognition Rating Scale (SCoRS).[12]
Comparator Drug: Encenicline Clinical Trial Protocol
-
Phase II (NCT not specified in results): A 12-week, double-blind, placebo-controlled trial in patients with schizophrenia stabilized on a second-generation antipsychotic.[13] Participants were randomized to two doses of encenicline (0.27mg or 0.9mg) or placebo.[13] The primary endpoint was the CogState Overall Cognition Index, with the MCCB and SCoRS as secondary endpoints.[5]
-
Phase III (EVP-6124-015/016): Two 6-month, randomized, double-blind, placebo-controlled studies in individuals with schizophrenia on stable atypical antipsychotic therapy.[4] The co-primary endpoints were the MCCB and SCoRS.[4]
Discussion and Future Directions
The journey to find an effective pharmacological treatment for CIAS is fraught with challenges, as evidenced by the disappointing Phase III results for this compound and several other promising candidates. While this compound's mechanism of action is well-grounded in the neurobiology of schizophrenia, the translation from preclinical and early-phase clinical success to late-stage efficacy has proven difficult.
The comparative data presented here underscore a field-wide struggle. Luvadaxistat showed inconsistent results between its two Phase II trials.[12] Encenicline, despite promising Phase II signals, failed to demonstrate efficacy in Phase III.[4] Similarly, the broader classes of GlyT1 inhibitors, like sarcosine and bitopertin, have not yielded consistent, robust pro-cognitive effects in large-scale trials.[7][14]
These collective outcomes suggest several possibilities that warrant further investigation:
-
Patient Heterogeneity: The diverse nature of cognitive deficits in schizophrenia may require more targeted therapeutic approaches for specific patient subpopulations.
-
Endpoint Sensitivity: The current cognitive assessment tools, while validated, may not be sensitive enough to detect subtle but clinically meaningful changes.
-
Complexity of Neurobiology: The underlying neurobiology of CIAS may be more complex than can be addressed by targeting a single neurotransmitter system. Combination therapies or drugs with multiple mechanisms of action may be necessary.
While the top-line results of the this compound CONNEX program were not positive, a detailed analysis of the full dataset may yet provide valuable insights to guide future research in this critical area of unmet medical need. The scientific community must continue its efforts to develop novel therapeutic strategies to alleviate the debilitating cognitive symptoms of schizophrenia.
References
- 1. boehringer-ingelheim.com [boehringer-ingelheim.com]
- 2. Development of the novel GlyT1 inhibitor, this compound (BI 425809), for the treatment of cognitive impairment associated with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pardon Our Interruption [boehringer-ingelheim.com]
- 4. 32.2 TWO GLOBAL PHASE III TRIALS OF ENCENICLINE FOR COGNITIVE IMPAIRMENT IN CHRONIC SCHIZOPHRENIA PATIENTS: RED FLAGS AND LESSONS LEARNED - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Randomized, Double-Blind, Placebo-Controlled Study of Encenicline, an α7 Nicotinic Acetylcholine Receptor Agonist, as a Treatment for Cognitive Impairment in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neurophysiological effects of bitopertin in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bitopertin Disappoints as Schizophrenia Treatment [medscape.com]
- 8. Efficacy and safety of this compound (BI 425809) in patients with schizophrenia: CONNEX, a Phase III randomised controlled trial programme - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Phase III CONNEX programme assessing the efficacy and safety of this compound in patients with schizophrenia: Trial design and recruitment update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. INTERACT: a randomized phase 2 study of the DAAO inhibitor luvadaxistat in adults with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mentalhealth.bmj.com [mentalhealth.bmj.com]
- 14. Efficacy and cognitive effect of sarcosine (N-methylglycine) in patients with schizophrenia: A systematic review and meta-analysis of double-blind randomised controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Bitopertin in Negative Symptoms of Schizophrenia-Results From the Phase III FlashLyte and DayLyte Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. CONNEX, a Phase III Randomized Trial Program Assessing Efficacy and Safety of this compound in Schizophrenia: Recruitment and Baseline Characteristics | BJPsych Open | Cambridge Core [cambridge.org]
Iclepertin: A Novel Approach to Cognitive Enhancement Compared to Traditional Nootropic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Iclepertin (BI 425809), a novel glycine transporter-1 (GlyT1) inhibitor, against established nootropic agents. The focus is on the compound's performance in the context of cognitive impairment associated with schizophrenia (CIAS), with a detailed examination of its mechanism of action, clinical trial data, and experimental protocols.
Introduction to this compound
This compound is an investigational drug that represents a targeted approach to enhancing cognitive function by modulating glutamatergic neurotransmission. Specifically, it inhibits the GlyT1 transporter, which is responsible for the reuptake of glycine from the synaptic cleft. By blocking this transporter, this compound increases the synaptic concentration of glycine. Glycine acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, and its increased availability is thought to enhance NMDA receptor function. This mechanism is particularly relevant for conditions like schizophrenia, where NMDA receptor hypofunction is a key element of the pathophysiology of cognitive deficits.
Comparative Analysis of Nootropic Agents
The following tables provide a quantitative comparison of this compound with other classes of nootropic agents. Data is focused on cognitive impairment in schizophrenia to ensure a relevant comparison.
Table 1: Mechanism of Action and Therapeutic Targets
| Nootropic Agent/Class | Primary Mechanism of Action | Key Molecular Target(s) |
| This compound | Glycine Reuptake Inhibitor | Glycine Transporter-1 (GlyT1) |
| Cholinesterase Inhibitors (e.g., Donepezil) | Increases acetylcholine levels in the synaptic cleft | Acetylcholinesterase (AChE) |
| Racetams (e.g., Piracetam) | Putative AMPA receptor positive allosteric modulator | AMPA receptors |
| Stimulants (e.g., Modafinil) | Dopamine reuptake inhibitor | Dopamine Transporter (DAT) |
Table 2: Efficacy in Cognitive Impairment Associated with Schizophrenia
| Nootropic Agent | Key Clinical Trial(s) | Primary Cognitive Outcome Measure | Effect Size (Cohen's d) on Primary Outcome |
| This compound | Phase II study (NCT02935408) | MATRICS Consensus Cognitive Battery (MCCB) Composite Score | 0.26 |
| Donepezil | Various studies | Mixed results on MCCB and other cognitive batteries | Generally low to negligible effect sizes reported |
| Piracetam | Limited recent, high-quality trials in schizophrenia | N/A | Data not available from recent robust trials |
| Modafinil | Meta-analysis of 18 studies | Overall cognitive function | 0.14 (small effect size) |
Experimental Protocols
This compound Phase II Clinical Trial (NCT02935408) - A Representative Protocol
This study was a randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of this compound in patients with schizophrenia.
-
Participants: Patients diagnosed with schizophrenia, with stable psychotic symptoms and confirmed cognitive impairment.
-
Intervention: Patients were randomized to receive one of several doses of this compound or a placebo, administered orally once daily for 12 weeks.
-
Primary Endpoint: The primary measure of cognitive function was the change from baseline in the overall composite score of the MATRICS Consensus Cognitive Battery (MCCB) at week 12. The MCCB assesses multiple cognitive domains, including speed of processing, attention/vigilance, working memory, verbal learning, visual learning, reasoning and problem solving, and social cognition.
-
Secondary Endpoints: Included changes in specific MCCB domain scores, functional capacity, and safety and tolerability assessments.
-
Statistical Analysis: The primary efficacy analysis was performed using a mixed-effects model for repeated measures (MMRM) to compare the change from baseline in the MCCB composite score between each this compound dose group and the placebo group.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and a generalized experimental workflow for clinical trials in this area.
Assessing the Specificity of Iclepertin for GlyT1: A Comparative Guide
This guide provides a detailed comparison of Iclepertin (BI 425809), a potent and selective glycine transporter 1 (GlyT1) inhibitor, with other notable GlyT1 inhibitors. The specificity of these compounds is a critical determinant of their therapeutic potential and off-target effects. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data, detailed protocols, and pathway visualizations.
This compound is an investigational small-molecule agent designed to modulate glutamatergic neurotransmission by inhibiting GlyT1. By blocking this transporter, this compound increases the extracellular concentration of glycine in the synaptic cleft. Glycine acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, and its increased availability is thought to enhance NMDA receptor function, which is crucial for synaptic plasticity, learning, and memory. This mechanism of action has been explored for its potential to treat cognitive impairment associated with schizophrenia (CIAS).
Comparative Analysis of GlyT1 Inhibitor Specificity
The following table summarizes the in vitro potency and selectivity of this compound in comparison to other well-characterized GlyT1 inhibitors. The data is primarily presented as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki), which are key measures of a drug's potency.
| Compound | GlyT1 IC50/Ki (nM) | GlyT2 Activity | Selectivity for GlyT1 vs. GlyT2 | Mechanism of Inhibition | Reference |
| This compound (BI 425809) | 5.0 (human SK-N-MC cells), 5.2 (rat primary neurons) | Inactive | High | Potent and Selective | |
| Bitopertin (RG1678) | 25 (human) | > 30,000 nM (IC50) | > 1200-fold | Non-competitive | |
| PF-03463275 | 11.6 (Ki) | > 10,000 nM (IC50) | > 860-fold | Competitive, Reversible | |
| Org 24598 | 6.9 (GlyT1b) | Negligible activity | High | Potent and Selective | |
| SSR504734 | 18 (human), 15 (rat), 38 (mouse) | > 10,000 nM | > 550-fold (human) | Competitive, Reversible | |
| LY2365109 | 15.8 (human GlyT1a) | Not specified | Selective | Potent and Selective | |
| Sarcosine | 55,800 (rat brain cortex) | Not specified | Selective, but also an NMDA receptor co-agonist | Competitive |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental procedures used to assess these inhibitors, the following diagrams have been generated using Graphviz.
Caption: Mechanism of this compound action on the glutamatergic synapse.
A Comparative Guide to Modulating Gamma Oscillations: Replicating the Effects of Iclepertin
This guide provides a comparative analysis of pharmacological strategies aimed at enhancing cortical gamma oscillations, with a focus on replicating the therapeutic hypothesis behind iclepertin. Deficits in gamma oscillations, which are crucial for cognitive processes such as working memory and sensory processing, are a key feature of cognitive impairment associated with schizophrenia (CIAS). This compound, a glycine transporter-1 (GlyT1) inhibitor, aims to ameliorate these deficits by enhancing N-methyl-D-aspartate receptor (NMDAR) signaling. This document details this compound's mechanism and compares it with alternative approaches, providing available quantitative data and standardized experimental protocols for researchers in neuroscience and drug development.
This compound: Enhancing NMDAR Tone via Glycine Reuptake Inhibition
This compound (BI 425809) is a potent and selective inhibitor of GlyT1. GlyT1 is the primary transporter responsible for clearing the NMDAR co-agonist glycine from the synaptic cleft in the central nervous system. By blocking this transporter, this compound increases the synaptic concentration of glycine, leading to enhanced activation of NMDARs. This mechanism is particularly relevant for improving the function of parvalbumin-positive (PV+) GABAergic interneurons, which are critical for the generation and synchronization of gamma oscillations. Deficient NMDAR signaling on these interneurons is a leading hypothesis for the gamma-band deficits observed in schizophrenia.
The intended therapeutic effect of this compound is the restoration of synchronous gamma activity, thereby improving cognitive function. This mechanism is illustrated in the signaling pathway below.
Comparative Analysis of Gamma-Modulating Compounds
Several alternative pharmacological strategies exist to enhance NMDAR signaling or directly modulate interneuron activity to boost gamma oscillations. The following table compares these approaches with this compound, presenting available data from preclinical and clinical studies.
Table 1: Comparison of Pharmacological Agents Modulating Gamma Oscillations
| Compound Class | Example(s) | Mechanism of Action | Experimental Model | Reported Effect on Gamma Oscillations |
| GlyT1 Inhibitor | This compound | Inhibits glycine reuptake, increasing synaptic glycine to co-activate NMDARs. | Human EEG (Auditory Steady-State Response - ASSR) | Increases gamma power and phase-locking factor in response to 40 Hz auditory stimuli. |
| GlyT1 Inhibitor | Bitopertin | Inhibits glycine reuptake, similar to this compound. | Rodent Models (Ketamine-induced deficit) | Reverses ketamine-induced deficits in gamma-band power. |
| NMDAR Co-agonist | D-Serine | Directly acts as a co-agonist at the glycine site of the NMDAR. | Human EEG | Enhances mismatch negativity (MMN), an ERP component linked to NMDAR function and gamma-band activity. |
| DAAO Inhibitor | Sodium Benzoate | Inhibits D-amino acid oxidase (DAAO), increasing synaptic D-serine levels. | Human EEG (ASSR) | Significantly increased 40-Hz ASSR power and phase-locking index in patients with schizophrenia. |
| NMDAR PAM | (Not specified) | Positive Allosteric Modulator; enhances NMDAR opening in the presence of agonists. | Preclinical Models | Potentiates NMDAR currents and can rescue gamma oscillation deficits in vitro. |
Detailed Experimental Protocols
The reliable measurement of gamma oscillations is fundamental to evaluating the efficacy of modulating compounds. Below are standardized protocols for preclinical and clinical assessment.
This protocol describes the assessment of auditory steady-state responses (ASSR), a common translational method for probing gamma oscillations.
-
Animal Model : Adult male Sprague-Dawley rats or C57BL/6 mice are commonly used. To model disease states, a deficit can be induced pharmacologically (e.g., with ketamine, an NMDAR antagonist) or through genetic models.
-
Surgical Implantation : Animals are anesthetized, and epidural screw electrodes are implanted over the primary auditory cortex. A reference electrode is placed over the cerebellum.
-
Drug Administration : The test compound (e.g., this compound) or vehicle is administered systemically (e.g., intraperitoneal injection) at a predetermined time before recording.
-
Auditory Stimulation (ASSR) : The conscious and freely moving animal is placed in a sound-attenuating chamber. Auditory stimuli (clicks or tones) are presented at a specific frequency, typically 40 Hz to elicit a gamma-band response.
-
Data Acquisition : The EEG signal is amplified, filtered (e.g., 1-100 Hz bandpass), and digitized.
-
Data Analysis : The recorded EEG is segmented into trials corresponding to the auditory stimuli. A Fast Fourier Transform (FFT) is applied to calculate the power spectral density (PSD). The key metrics are:
-
Total Gamma Power : The signal power at the stimulation frequency (40 Hz).
-
Phase-Locking Factor (PLF) or Inter-Trial Coherence (ITC) : A measure of the consistency of the EEG phase response across trials, indicating neural synchrony.
-
This protocol is similar to the preclinical version but adapted for human subjects.
-
Participants : Recruitment of healthy volunteers or patients from the target population (e.g., individuals with schizophrenia).
-
EEG Setup : A multi-channel EEG cap (e.g., 64 or 128 channels) is fitted to the participant's scalp according to the 10-20 international system.
-
Drug Administration : A single or multiple doses of the investigational drug or placebo are administered in a double-blind, crossover design.
-
ASSR Paradigm : Participants are seated in a quiet room and presented with 40 Hz auditory stimuli via headphones. They are typically asked to focus on a fixation point to minimize movement artifacts.
-
Data Acquisition and Analysis : EEG data is recorded continuously. Analysis focuses on the power and phase-locking of the 40 Hz response at auditory cortex electrodes, similar to the preclinical protocol. Source localization techniques (e.g., sLORETA) may be used to identify the brain regions generating the response.
Alternative Strategies and Logical Relationships
The central goal of these varied approaches is to correct the hypothesized NMDAR hypofunction on GABAergic interneurons. The diagram below illustrates the convergent pathways of different pharmacological strategies.
Conclusion
Replicating the effects of this compound on gamma oscillations involves targeting the NMDAR signaling pathway to enhance the function of cortical interneurons. While GlyT1 inhibitors like this compound and bitopertin offer a specific mechanism, alternative strategies such as direct co-agonist supplementation (D-Serine) or inhibition of co-agonist degradation (sodium benzoate) have also shown promise in modulating gamma activity. The choice of compound for research or development will depend on factors including potency, side-effect profile, and the specific experimental or clinical context. The standardized protocols provided here offer a framework for the robust and reproducible assessment of these and other novel compounds designed to treat cognitive deficits by restoring brain rhythms.
Comparative Analysis of GlyT1 Inhibitors in Preclinical Schizophrenia Models
A Guide for Researchers and Drug Development Professionals
The hypofunction of the N-methyl-D-aspartate (NMDA) receptor is a leading hypothesis for the pathophysiology of schizophrenia, particularly its cognitive and negative symptoms. Glycine transporter 1 (GlyT1) inhibitors aim to ameliorate this hypofunction by increasing the synaptic concentration of glycine, an obligatory co-agonist of the NMDA receptor. This guide provides a comparative analysis of the preclinical efficacy of several key GlyT1 inhibitors in animal models of schizophrenia, supported by experimental data and detailed methodologies.
Mechanism of Action: Enhancing NMDA Receptor Function
GlyT1 is a protein primarily located on glial cells and presynaptic terminals that is responsible for the reuptake of glycine from the synaptic cleft. By inhibiting GlyT1, these compounds increase the availability of glycine to bind to its modulatory site on the NMDA receptor. This enhances NMDA receptor activation in the presence of glutamate, thereby potentiating glutamatergic neurotransmission. This mechanism is believed to underlie the pro-cognitive and antipsychotic-like effects observed in preclinical models.[1][2][3]
Comparative Efficacy in Preclinical Models
The following tables summarize the quantitative data on the efficacy of various GlyT1 inhibitors in animal models relevant to the cognitive and negative symptoms of schizophrenia.
Cognitive Deficit Models
Animal models of cognitive impairment in schizophrenia often utilize NMDA receptor antagonists such as phencyclidine (PCP) or MK-801 to induce deficits in learning and memory.
| GlyT1 Inhibitor | Animal Model | Behavioral Assay | Dosage | Key Findings | Reference |
| Iclepertin (BI 425809) | MK-801-treated mice | T-maze Spontaneous Alternation | 1, 3, 10 mg/kg, p.o. | Reversed MK-801-induced working memory deficits. | [4] |
| Naïve rats | Social Recognition Test (24h delay) | 1, 3, 10 mg/kg, p.o. | Improved social recognition memory performance. | [4] | |
| Bitopertin | MK-801-treated mice | Spontaneous Alternation Task | Not specified | Reduced MK-801-induced working memory deficits. | [5] |
| Rats | Social Recognition Test | Not specified | Enhanced recognition memory. | [5] | |
| Sarcosine | MK-801-treated mice | Various behavioral tests | 500, 1000 mg/kg, i.p. | Significantly alleviated MK-801-induced behavioral deficits. | [6][7] |
| Serine Racemase Knockout Mice | Behavioral test battery | 500, 1000 mg/kg, i.p. | Ameliorated behavioral deficits in a genetic model of NMDA receptor hypofunction. | [6] | |
| TASP0315003 | MK-801-treated rats | Object Recognition Test | 0.1, 0.3, 1 mg/kg, p.o. | Significantly improved cognitive deficits. | [8] |
| MK-801-treated rats | Social Recognition Test | 0.1, 0.3, 1 mg/kg, p.o. | Significantly improved impaired cognition. | [8] | |
| Naïve rats | Social Recognition Test | 0.1, 0.3, 1 mg/kg, p.o. | Enhanced social memory. | [8] | |
| SSR504734 | Neonatal PCP-treated rats | Selective Attention | 3, 10 mg/kg, i.p. | Reversed selective attention deficits. | [9] |
Negative Symptom Models
Negative symptoms, such as social withdrawal, are modeled in animals by observing reductions in social interaction following PCP treatment.
| GlyT1 Inhibitor | Animal Model | Behavioral Assay | Dosage | Key Findings | Reference |
| TASP0315003 | PCP-treated mice | Social Interaction Test | 0.3, 1 mg/kg, p.o. | Reversed the reduction in social interaction with both acute and sub-chronic treatment. | [8] |
| Bitopertin | PCP-treated rats | Social Interaction Test | Not specified | No significant effect on PCP-induced social interaction deficits. | [5] |
Electrophysiological Models
Electrophysiological measures, such as auditory event-related potentials (AERPs) and auditory steady-state responses (ASSRs), are translational biomarkers that are disrupted in schizophrenia and can be modeled in animals using NMDA receptor antagonists.
| GlyT1 Inhibitor | Animal Model | Electrophysiological Measure | Dosage | Key Findings | Reference |
| This compound (BI 425809) | MK-801-treated rats | AERP (N1 amplitude and gating) | 1, 3, 10 mg/kg, p.o. | Reversed MK-801-induced deficits in N1 amplitude and gating. | [4] |
| MK-801-treated rats | 40 Hz ASSR (power and intertrial coherence) | 1, 3, 10 mg/kg, p.o. | Reversed MK-801-induced deficits in 40 Hz ASSR power and intertrial coherence. | [4] | |
| MK-801-treated rats | Basal Gamma Power | 1, 3, 10 mg/kg, p.o. | Significantly attenuated the MK-801-induced increase in basal gamma power. | [4] | |
| Sarcosine | MK-801-treated mice | Hippocampal field EPSPs | 500, 1000 mg/kg, i.p. | Facilitated NMDA receptor-mediated hippocampal field excitatory postsynaptic potentials. | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Object Recognition Test (ORT)
This task assesses recognition memory.
-
Apparatus: A square open field box.
-
Procedure:
-
Habituation: The animal is allowed to freely explore the empty box for a set period (e.g., 5-10 minutes) on consecutive days leading up to the test.
-
Training (Sample Phase): Two identical objects are placed in the box, and the animal is allowed to explore them for a defined period (e.g., 5 minutes).
-
Inter-Trial Interval (ITI): The animal is returned to its home cage for a specific duration (e.g., 1 hour).
-
Test Phase: One of the familiar objects is replaced with a novel object, and the animal is returned to the box to explore for a set period (e.g., 5 minutes).
-
-
Data Analysis: The time spent exploring each object is recorded. A discrimination index is calculated to quantify recognition memory. A higher index indicates better memory.
Social Recognition Test
This test evaluates social memory.
-
Apparatus: A standard cage or open field.
-
Procedure:
-
Habituation: The subject animal is habituated to the testing environment.
-
Session 1 (Social Exposure): The subject animal is exposed to an unfamiliar juvenile conspecific for a set duration.
-
Inter-Trial Interval (ITI): A delay is introduced (e.g., 24 hours).
-
Session 2 (Test): The subject animal is re-exposed to the now-familiar juvenile and a novel juvenile.
-
-
Data Analysis: The time the subject animal spends investigating each juvenile is measured. A preference for investigating the novel juvenile indicates intact social memory.
T-Maze Spontaneous Alternation
This task assesses spatial working memory.
-
Apparatus: A T-shaped maze with a start arm and two goal arms.
-
Procedure:
-
The animal is placed in the start arm and allowed to choose one of the goal arms.
-
After a brief period in the chosen arm, the animal is returned to the start arm for a second trial.
-
-
Data Analysis: The percentage of alternations (choosing the opposite arm on the second trial) is calculated. A high percentage of alternation reflects good working memory.
Auditory Event-Related Potentials (AERP) and Auditory Steady-State Response (ASSR)
These electrophysiological techniques measure neural activity in response to auditory stimuli.
-
Procedure:
-
Animals are surgically implanted with EEG electrodes over relevant brain regions (e.g., prefrontal cortex, auditory cortex).
-
Following recovery, animals are placed in a sound-attenuating chamber.
-
Auditory stimuli are presented (e.g., a series of tones for AERP, or a rapidly repeating click train for ASSR).
-
-
Data Analysis:
-
AERP: The EEG signal is averaged across trials to extract event-related potentials. The amplitude and latency of specific components (e.g., the N1 wave) are measured.
-
ASSR: The power and phase-locking of the EEG signal at the frequency of the auditory stimulation are calculated.
-
Conclusion
Preclinical studies in various animal models of schizophrenia demonstrate that GlyT1 inhibitors, including this compound, bitopertin, sarcosine, and TASP0315003, can effectively ameliorate cognitive deficits and, in some cases, negative symptom-like behaviors. These compounds consistently show efficacy in reversing the behavioral and electrophysiological abnormalities induced by NMDA receptor antagonists. The data support the therapeutic potential of GlyT1 inhibition as a promising strategy for addressing the unmet medical needs in the treatment of schizophrenia, particularly for the cognitive and negative symptom domains. Further research is warranted to fully elucidate the comparative efficacy and safety profiles of these inhibitors in clinical populations.
References
- 1. Development of the novel GlyT1 inhibitor, this compound (BI 425809), for the treatment of cognitive impairment associated with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The NMDA Receptor and Schizophrenia: From Pathophysiology to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Directly and Indirectly Targeting the Glycine Modulatory Site to Modulate NMDA Receptor Function to Address Unmet Medical Needs of Patients With Schizophrenia [frontiersin.org]
- 4. Effects of the Glycine Transporter-1 Inhibitor this compound (BI 425809) on Sensory Processing, Neural Network Function, and Cognition in Animal Models Related to Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pro-cognitive effects of the GlyT1 inhibitor Bitopertin in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic potential and underlying mechanism of sarcosine (N-methylglycine) in N-methyl-D-aspartate (NMDA) receptor hypofunction models of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy of a glycine transporter 1 inhibitor TASP0315003 in animal models of cognitive dysfunction and negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glycine Transport Inhibitors for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Iclepertin: A Guide for Laboratory Professionals
Providing essential, immediate safety and logistical information, including operational and disposal plans.
The proper disposal of investigational new drugs (INDs) like iclepertin (also known as BI 425809) is a critical component of laboratory safety and environmental responsibility. As this compound is currently an investigational medication, a specific, publicly available Safety Data Sheet (SDS) with detailed disposal procedures is not readily accessible. However, by adhering to established best practices for the disposal of research-grade pharmaceutical compounds, researchers can ensure a safe and compliant process.
The fundamental principle is to treat investigational compounds as potentially hazardous waste unless comprehensive safety data indicates otherwise. It is imperative to consult your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal.
General Disposal Protocol for Investigational Compounds
For any investigational compound such as this compound, a multi-step decision process should be followed to determine the appropriate disposal pathway. This process ensures that all safety, regulatory, and environmental considerations are met.
Caption: Logical workflow for the disposal of investigational pharmaceutical waste.
Key Procedural Steps:
-
Consult EHS: Your institution's Environmental Health and Safety department is the primary resource for guidance on chemical waste disposal. They will be familiar with federal, state, and local regulations and can provide specific instructions for your facility.
-
Review Available Documentation: If any internal documentation, such as a researcher's brochure or preliminary safety information, is available for this compound, review it for any handling and disposal recommendations.
-
Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.
-
Segregate solid waste (e.g., contaminated personal protective equipment (PPE), weigh boats, contaminated vials) from liquid waste (e.g., solutions containing this compound).
-
-
Packaging and Labeling:
-
Use only approved hazardous waste containers provided by your EHS department.
-
Ensure containers are in good condition and are compatible with the waste being stored.
-
Label containers clearly and accurately with the words "Hazardous Waste," the full chemical name ("this compound"), and any known hazard characteristics.
-
-
Storage:
-
Store waste containers in a designated, secure satellite accumulation area.
-
Ensure the storage area is well-ventilated and away from general laboratory traffic.
-
-
Disposal:
-
Coordinate with your EHS department to arrange for the pickup and disposal of the waste by a certified hazardous waste contractor.
-
Never dispose of this compound or any other investigational compound down the drain or in the regular trash.
-
Understanding Safety Data: A Template
While a specific SDS for this compound is not publicly available, the following table illustrates the type of information that would typically be found in Section 7 (Handling and Storage) and Section 13 (Disposal Considerations) of an SDS. This serves as a guide for what to look for in documentation for any research compound.
| Data Point | Example Information | Relevance to Disposal |
| Storage Temperature | 2-8 °C | Informs requirements for waste storage areas. |
| Incompatibilities | Strong oxidizing agents | Dictates which waste streams must be kept separate. |
| RCRA Waste Codes | e.g., U-listed, P-listed | Determines the specific regulatory requirements for disposal. |
| Recommended Disposal Method | Incineration | Specifies the approved method of final destruction. |
| Container Recommendations | High-density polyethylene (HDPE) | Ensures waste is stored in a compatible container. |
By following these general but critical procedures, and by partnering with your institution's EHS professionals, you can ensure the safe and compliant disposal of this compound and other investigational compounds, thereby protecting yourself, your colleagues, and the environment.
Safeguarding Research: A Comprehensive Guide to Handling Iclepertin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when handling investigational compounds like Iclepertin. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in laboratory chemical handling.
Immediate Safety and Hazard Assessment
This compound (also known as BI 425809) is a potent and selective glycine transporter 1 (GlyT1) inhibitor.[1][2][3] As an investigational drug, comprehensive safety data may be limited. However, available information from suppliers and chemical databases indicates significant potential hazards that demand rigorous safety precautions.
It is crucial to note that different suppliers have provided varying GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications. To ensure the highest level of safety, personnel should adhere to the more conservative warnings.
Hazard Identification:
-
Acute Oral Toxicity: Classified as "Fatal if swallowed" by one source and "Harmful if swallowed" by another.[4][5] Due to this discrepancy, this compound should be handled as a substance with high acute oral toxicity.
-
Target Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[4]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[5]
-
Respiratory Irritation: May cause respiratory irritation.[5]
Given these hazards, a thorough risk assessment must be conducted before any handling of this compound. This involves evaluating the specific procedures to be performed, the quantities being used, and the potential for dust generation or aerosolization.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory when handling this compound. Engineering controls, such as a certified chemical fume hood or a glove box, should be the primary means of exposure control. PPE serves as a critical secondary barrier.
| Body Part | Required PPE | Specification and Rationale |
| Hands | Double Gloving (Nitrile) | An inner nitrile glove should be tucked under the lab coat sleeve, and an outer glove pulled over the sleeve. Nitrile gloves provide good resistance to a variety of chemicals.[2][6] Change gloves immediately if contaminated and after each handling session. |
| Body | Professional Lab Coat | A clean, buttoned lab coat made of a low-linting material. Should be worn at all times in the laboratory where this compound is handled. |
| Eyes/Face | Safety Goggles and Face Shield | Chemical splash goggles that meet ANSI Z87.1 standards are required. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a risk of splashes or powder aerosolization. |
| Respiratory | Air-Purifying Respirator (APR) | Due to the risk of respiratory irritation and the potential for high oral toxicity from inhaled and ingested powder, respiratory protection is essential. The choice of respirator depends on the scale of work. For small-scale work in a fume hood, a half-mask respirator with P100 (or FFP3) particulate filters is recommended. For larger quantities or procedures with a higher risk of aerosolization, a Powered Air-Purifying Respirator (PAPR) should be considered to provide a higher protection factor and greater comfort.[5][7] |
Operational Plan for Handling this compound Powder
The following is a step-by-step guide for the safe handling of this compound in a powder form in a research laboratory setting.
Experimental Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound powder.
1. Preparation:
-
Designated Area: All handling of this compound powder must be conducted in a designated area, such as a certified chemical fume hood or a glove box, to contain any dust.
-
Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, vials, solvents) and waste containers are inside the containment area.
-
PPE: Don all required PPE as outlined in the table above. Ensure your respirator has a proper fit and seal.
2. Weighing and Handling:
-
Static Control: Use anti-static weigh paper or boats to prevent the powder from jumping.
-
Gentle Handling: Handle the powder gently to minimize dust generation. Avoid scooping or pouring from a height.
-
Solubilization: If making a solution, add the solvent to the vial containing the weighed this compound powder slowly. Cap the vial before mixing. This compound is soluble in DMSO and EtOH.[2]
3. Post-Handling and Cleanup:
-
Decontamination: After handling is complete, decontaminate all surfaces and equipment within the fume hood. A common laboratory disinfectant like 70% ethanol can be used to wipe down surfaces to remove fine powder, followed by a more thorough cleaning.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, outer gloves are removed first, followed by the face shield and goggles, lab coat, and finally the inner gloves and respirator outside of the immediate work area.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
The disposal of investigational drugs like this compound must comply with institutional, local, and federal regulations.[1][4]
Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Solid Waste | All disposable items contaminated with this compound (e.g., gloves, weigh paper, pipette tips, paper towels) must be placed in a clearly labeled hazardous waste container. |
| Liquid Waste | Unused solutions of this compound and solvent rinses used for decontamination should be collected in a designated, sealed, and clearly labeled hazardous waste container. |
| Unused this compound | Any remaining stock of this compound must be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in regular trash. |
Disposal Workflow:
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.[1][8]
-
Labeling: Ensure all waste containers are properly labeled with "Hazardous Waste" and a full description of the contents, including "this compound".[8]
-
Storage: Store hazardous waste in a designated Satellite Accumulation Area (SAA) until it is collected by EHS for final disposal, which is typically incineration.[3][8]
-
Record Keeping: Maintain accurate records of the disposal of all this compound waste as required by your institution and any relevant regulations.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C20H18F6N2O5S | PubChem[4] |
| Molar Mass | 512.42 g/mol | PubChem[4] |
| IC50 (GlyT1) | 5.2 nM (rat primary neurons), 5.0 nM (human SK-N-MC cells) | MedChemExpress[1], Axon Medchem[2] |
By adhering to these stringent safety protocols, researchers can handle this compound responsibly, ensuring their own safety and the integrity of their research. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) before beginning any work.
References
- 1. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 2. gloves.com [gloves.com]
- 3. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 4. rxdestroyer.com [rxdestroyer.com]
- 5. CCOHS: Respirators - Respirator Selection [ccohs.ca]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. nanospace.store [nanospace.store]
- 8. research.cuanschutz.edu [research.cuanschutz.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
